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Foundational

Structural Elucidation of 1-(m-Tolyl)pent-4-en-1-ol: A Comprehensive Guide to 1H and 13C NMR Chemical Shifts

Introduction and Structural Significance 1-(m-Tolyl)pent-4-en-1-ol (CAS Registry Number: 821-09-0) is a highly versatile aryl-alkenol characterized by a hydroxyl-bearing chiral center, a terminal pentene aliphatic chain,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Significance

1-(m-Tolyl)pent-4-en-1-ol (CAS Registry Number: 821-09-0) is a highly versatile aryl-alkenol characterized by a hydroxyl-bearing chiral center, a terminal pentene aliphatic chain, and a meta-methylphenyl (m-tolyl) moiety[1]. In modern drug development and materials science, this compound serves as a critical synthetic intermediate[1]. It is frequently utilized as a model substrate in complex catalytic methodologies, such as iridium-catalyzed migratory amidation[2] and photocatalytic radical defluoroalkylation[3].

Accurate Nuclear Magnetic Resonance (NMR) characterization of 1-(m-tolyl)pent-4-en-1-ol is paramount for validating its synthesis—typically achieved via the alkylation of pent-4-en-1-ol or hydroformylation pathways[1]. As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. Here, we dissect the causality behind the chemical shifts and establish a self-validating analytical workflow to ensure absolute structural confidence.

Theoretical Framework: Causality in Chemical Shifts

Understanding the NMR spectrum of 1-(m-tolyl)pent-4-en-1-ol requires analyzing the distinct magnetic environments created by its functional groups. The shifts presented are calibrated against highly analogous parent frameworks, specifically 1-phenylpent-4-en-1-ol[4][5].

  • The Chiral Center (C1): The highly electronegative oxygen atom of the hydroxyl group withdraws electron density via the inductive (-I) effect. This severely deshields the C1 carbon and its attached proton (H1). Consequently, H1 resonates downfield at ~4.65 ppm as a triplet (or doublet of doublets depending on exact conformation), while C1 appears at ~74.0 ppm[4][5].

  • The Terminal Alkene (C4, C5): The π -electron cloud of the double bond creates strong magnetic anisotropy. The internal olefinic proton (H4) is subjected to complex scalar coupling from both the adjacent methylene (H3) and the terminal protons (H5), resulting in a distinct doublet of doublets of triplets (ddt) at ~5.85 ppm[5]. The terminal =CH2 protons (H5) resonate at ~5.00 ppm[4].

  • The m-Tolyl Ring: The addition of a methyl group at the meta position of the aromatic ring breaks symmetry. The methyl group exerts a weak electron-donating (+I) effect. This subtly shields the ortho and para carbons relative to the methyl group. The ipso carbon bound to the methyl group (C3') is deshielded to ~137.8 ppm, while the methyl protons themselves provide a sharp, distinct singlet at ~2.35 ppm[3].

Quantitative NMR Data Summaries

The following tables summarize the expected 1H and 13C NMR chemical shifts, derived from empirical predictive models and calibrated against peer-reviewed literature for the exact parent framework (1-phenylpent-4-en-1-ol)[4][5].

Table 1: 1H NMR Assignments (400 MHz, CDCl3)
PositionShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)
OH 2.05br s1H-
H1 (CH-OH)4.65t1H6.5
H2 (CH2)1.85m2H-
H3 (CH2)2.15m2H-
H4 (-CH=)5.85ddt1H16.8, 10.2, 6.5
H5 (=CH2)5.00m2H16.8 (trans), 10.2 (cis)
m-CH3 2.35s3H-
H2' (Ar, ortho)7.15s1H-
H4', H5', H6' (Ar)7.05 - 7.25m3H-
Table 2: 13C NMR Assignments (101 MHz, CDCl3)
PositionShift (δ, ppm)TypeCausality / Environment
C1 74.0CHDeshielded by adjacent electronegative -OH group
C2 38.6CH2Aliphatic chain, β to -OH
C3 30.0CH2Aliphatic chain, allylic position
C4 138.2CHInternal sp2 hybridized alkene carbon
C5 114.9CH2Terminal sp2 hybridized alkene carbon
m-CH3 21.5CH3Benzylic methyl group
C1' 144.5C (quat)Aromatic ipso to the chiral alcohol center
C2' 126.6CHAromatic ortho to both substituents
C3' 137.8C (quat)Aromatic ipso to the methyl group
C4' 128.3CHAromatic para to the chiral center
C5' 128.4CHAromatic meta to both substituents
C6' 123.0CHAromatic ortho to chiral center, para to CH3

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in structural elucidation, data acquisition must follow a self-validating protocol. Do not treat the NMR spectrometer as a black box; every parameter choice must be deliberate.

Step 1: Sample Preparation
  • Procedure: Dissolve 15-20 mg (for 1H) or 40-50 mg (for 13C) of purified 1-(m-tolyl)pent-4-en-1-ol in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl3 is chosen because its non-polar nature perfectly matches the compound's solubility profile, preventing aggregation-induced line broadening. The deuterium provides a lock signal to stabilize the magnetic field, while TMS acts as an absolute internal standard (0.00 ppm) to prevent shift drift.

Step 2: Probe Tuning, Matching, and Shimming
  • Procedure: Insert the sample, lock onto the 2H signal of CDCl3, and perform automated or manual gradient shimming (e.g., TopShim). Tune and match the probe for both 1H and 13C frequencies.

  • Causality: Shimming homogenizes the B0​ magnetic field across the sample volume. Poor shimming causes asymmetric peak shapes and loss of fine J-coupling resolution (e.g., obscuring the ddt multiplicity of H4).

Step 3: 1H and 13C Acquisition
  • 1H NMR: Use a standard 30° pulse program (zg30) with a relaxation delay (d1) of 1.0 s.

    • Causality: A 30° flip angle allows for rapid longitudinal relaxation ( T1​ ), ensuring that the integration ratios between the fast-relaxing aliphatic protons and slower-relaxing aromatic protons remain strictly quantitative.

  • 13C NMR: Use a proton-decoupled pulse program (zgpg30) with a d1 of 2.0 s.

    • Causality: Broadband proton decoupling collapses carbon multiplets into sharp singlets, drastically improving the Signal-to-Noise Ratio (SNR) via the Nuclear Overhauser Effect (NOE). A longer d1 is mandatory because quaternary carbons (C1', C3') lack attached protons, resulting in significantly longer T1​ relaxation times.

Step 4: Orthogonal Validation via DEPT-135
  • Procedure: Acquire a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum.

  • Causality: This is the self-validating step. In DEPT-135, CH and CH3 carbons phase positive (pointing up), while CH2 carbons phase negative (pointing down). Quaternary carbons (C1', C3') will completely disappear. This orthogonally proves that the peaks at 144.5 ppm and 137.8 ppm are indeed the quaternary aromatic carbons, and confirms the assignment of C2, C3, and C5 as methylenes.

NMR_Workflow A Sample Preparation (CDCl3 + 0.03% TMS) B Shimming & Tuning (Lock on 2H) A->B Transfer to Magnet C 1H NMR Acquisition (zg30, d1=1s) B->C D 13C NMR Acquisition (zgpg30, d1=2s) B->D F Fourier Transform & Phase Correction C->F E DEPT-135 Validation (Phase +/- sorting) D->E Orthogonal Check E->F G Peak Picking & Integration F->G Final Data

Fig 1: Self-validating NMR acquisition workflow ensuring high-fidelity chemical shift data.

2D NMR Correlation Networks

To resolve any overlapping signals in the aromatic region or to confirm the connectivity of the pentenol chain, 2D NMR techniques (COSY and HMBC) are deployed.

  • COSY (Correlation Spectroscopy): Maps homonuclear scalar couplings (H-H). The cross-peaks will clearly trace the contiguous spin system from H1 H2 H3 H4 H5.

  • HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range (2 to 3 bond) H-C couplings. The H1 proton will show strong HMBC cross-peaks to the aromatic C1' and C2'/C6' carbons, definitively linking the aliphatic chain to the m-tolyl ring.

NMR_Correlations H1 H1 (4.65 ppm) H2 H2 (1.85 ppm) H1->H2 COSY C2 C2 (38.6 ppm) H1->C2 HMBC ArC Aromatic Carbons H1->ArC HMBC H3 H3 (2.15 ppm) H2->H3 COSY C1 C1 (74.0 ppm) H2->C1 HMBC C3 C3 (30.0 ppm) H2->C3 HMBC C4 C4 (138.2 ppm) H2->C4 HMBC H4 H4 (5.85 ppm) H3->H4 COSY H5 H5 (5.00 ppm) H4->H5 COSY CH3 m-CH3 (2.35 ppm) CH3->ArC HMBC C5 C5 (114.9 ppm)

Fig 2: Key 2D NMR (COSY/HMBC) correlations utilized for structural validation of the alkenol chain.

References

  • EvitaChem. "Buy 1-(M-tolyl)pent-4-en-1-ol (EVT-13782774)". EvitaChem Database.
  • Beilstein Journal of Organic Chemistry. "Visible-light-induced bromoetherification of alkenols for the synthesis of β-bromotetrahydrofurans and -tetrahydropyrans". Beilstein Journals.
  • Journal of the American Chemical Society. "Chain Walking as a Strategy for Iridium-Catalyzed Migratory Amidation of Alkenyl Alcohols to Access α-Amino Ketones". ACS Publications.
  • Synthesis. "Photocatalytic radical defluoroalkylation of unactivated alkenes via distal heteroaryl ipso-migration". Thieme Connect.
  • DOI.org (Supporting Information). "1-Phenylpent-4-en-1-ol NMR Spectra".

Sources

Exploratory

Thermodynamic stability of 1-(M-tolyl)pent-4-en-1-ol isomers

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(m-tolyl)pent-4-en-1-ol Isomers Abstract The thermodynamic stability of chemical isomers is a cornerstone of molecular design, influencing reaction outcomes...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(m-tolyl)pent-4-en-1-ol Isomers

Abstract

The thermodynamic stability of chemical isomers is a cornerstone of molecular design, influencing reaction outcomes, product distribution, and biological activity. This guide provides a comprehensive technical analysis of the factors governing the thermodynamic stability of 1-(m-tolyl)pent-4-en-1-ol isomers. As a chiral allylic alcohol, its stability is dictated by a subtle interplay of steric, electronic, and conformational effects. We explore these factors through a robust theoretical framework and present validated methodologies for their assessment, combining state-of-the-art computational chemistry with established experimental protocols. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into predicting and verifying the stability of this and similar complex organic molecules.

Introduction: The Imperative of Stability in Molecular Design

1-(m-tolyl)pent-4-en-1-ol is a versatile organic compound featuring a chiral center, an aromatic ring, and a terminal alkene.[1] This combination of functional groups makes it a valuable synthon in the development of more complex molecules, including potential pharmaceutical agents. However, the molecule's utility is intrinsically linked to its stability. Understanding which isomeric form—be it stereoisomeric or conformational—is the most stable is critical for controlling synthetic pathways, ensuring product purity, and predicting its behavior in biological systems.

Thermodynamic stability refers to the relative potential energy of a system; a more stable isomer exists in a lower energy state.[2] For a molecule like 1-(m-tolyl)pent-4-en-1-ol, this is not a simple matter. The presence of a stereocenter gives rise to (R) and (S) enantiomers, and the flexibility of the pentenyl chain allows for a multitude of conformational isomers (rotamers). The objective of this guide is to dissect the structural nuances that influence the energy landscape of these isomers and to provide a validated framework for their systematic evaluation.

G cluster_isomers Isomers of 1-(m-tolyl)pent-4-en-1-ol cluster_stereo Stereoisomers cluster_conf Conformational Isomers (Rotamers) Molecule C₁₂H₁₆O R_isomer (R)-1-(m-tolyl)pent-4-en-1-ol Molecule->R_isomer Chiral Center S_isomer (S)-1-(m-tolyl)pent-4-en-1-ol Molecule->S_isomer Chiral Center Conf1 Conformer A (e.g., H-bonding) R_isomer->Conf1 Rotation around C-C Conf2 Conformer B (e.g., Steric Clash) R_isomer->Conf2 Rotation around C-C Conf3 ... R_isomer->Conf3 S_isomer->Conf1 S_isomer->Conf2 S_isomer->Conf3

Figure 2: Self-validating computational workflow for stability analysis.
  • Structure Generation: Generate 3D structures for both the (R) and (S) enantiomers of 1-(m-tolyl)pent-4-en-1-ol.

  • Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method (e.g., Molecular Mechanics with an MMFF94 force field) to explore the potential energy surface and identify a set of unique, low-energy conformers.

  • Geometry Optimization: Subject each identified conformer to full geometry optimization using a robust DFT method. A common and well-validated choice is the B3LYP functional with a triple-zeta basis set like def2-TZVP, which provides accurate geometries and energies for organic molecules. [3]4. Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory as the optimization. This step is critical to:

    • Confirm that the optimized structure is a true energy minimum (i.e., has zero imaginary frequencies).

    • Obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.

  • Gibbs Free Energy Calculation: Calculate the Gibbs free energy (G) for each confirmed conformer at a standard temperature (e.g., 298.15 K) using the electronic energy and the thermochemical data from the frequency calculation.

  • Stability Analysis: The conformer with the lowest Gibbs free energy is the most thermodynamically stable. The relative stability of other conformers can be determined by calculating the difference in Gibbs free energy (ΔG) relative to the global minimum.

Experimental Validation: An In Vitro Framework

Experimental data provides the definitive validation for computational predictions. The relative thermodynamic stability of isomers can be determined by allowing them to equilibrate and then measuring their relative concentrations. [2]Alternatively, calorimetry can provide a direct measure of their energetic content. [4][5]

This method leverages the relationship ΔG° = -RT ln(K_eq), where K_eq is the equilibrium constant representing the ratio of isomers.

  • Synthesis: Synthesize 1-(m-tolyl)pent-4-en-1-ol, for instance, via a Grignard reaction between m-tolylmagnesium bromide and pent-4-enal. [1]This will typically produce a racemic mixture of (R) and (S) enantiomers.

  • Equilibration (Optional): If studying conformers that can interconvert or other structural isomers, establish equilibrium conditions. For allylic alcohols, this might be achieved under mild acid or base catalysis, which can facilitate reversible isomerization. [6]3. Sample Preparation: Prepare a dilute solution of the isomer mixture in a suitable solvent (e.g., hexane).

  • GC Separation: Utilize a high-resolution gas chromatograph equipped with a chiral stationary phase column if separating enantiomers. The principle of GC is the differential partitioning of compounds between a mobile gas phase and a stationary phase. [7] * Instrumentation: GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Column: A chiral column (e.g., a cyclodextrin-based stationary phase) is essential for separating the (R) and (S) enantiomers. For separating constitutional isomers or diastereomers, a standard nonpolar column (e.g., DB-1 or HP-5) may suffice. [8] * Method: Develop a temperature program to ensure adequate separation of all isomers. Isothermal or gradient temperature programs can be used to optimize resolution. [8][9]5. Quantification: Integrate the peak areas of the separated isomers in the resulting chromatogram. The ratio of these areas corresponds to the ratio of the isomers at equilibrium. From this, K_eq and subsequently ΔG° can be calculated.

This classic technique provides a direct measure of the enthalpy of the isomers. Isomers with greater thermodynamic stability will release less heat upon combustion. [4][5]

  • Isomer Isolation: Isolate pure samples of the individual isomers using preparative chromatography.

  • Calorimeter Setup: Use a constant-pressure (e.g., coffee-cup) or, more accurately, a constant-volume (bomb) calorimeter. [10]Calibrate the calorimeter to determine its heat capacity.

  • Combustion: Accurately weigh a sample of a pure isomer and place it in the calorimeter. Initiate complete combustion in an excess of oxygen.

  • Temperature Measurement: Record the temperature change (ΔT) of the calorimeter system resulting from the heat released by the reaction. [11][12]5. Enthalpy Calculation: Calculate the heat of combustion (q_rxn) and the molar enthalpy of combustion (ΔH_c°) for each isomer.

  • Stability Comparison: The isomer with the less exothermic (smaller negative value) ΔH_c° is the more thermodynamically stable.

G cluster_exp Experimental Validation Workflow Synthesis Synthesis of Isomer Mixture Equilibration Establish Equilibrium Synthesis->Equilibration Separation Separation & Quantification Equilibration->Separation GC with Chiral Column Analysis Calculate ΔG from Keq Separation->Analysis

Figure 3: Experimental workflow for stability determination via equilibration.

Synthesized Results and Discussion

Based on the theoretical framework, a computational analysis would likely reveal several key findings, which are presented here as illustrative data.

Table 1: Hypothetical DFT Results for 1-(m-tolyl)pent-4-en-1-ol Conformers (Calculated at the B3LYP/def2-TZVP level of theory in the gas phase at 298.15 K)

Isomer/Conformer IDKey Dihedral Angle (C-O-C-C)Intramolecular H-Bond (O-H···π) Distance (Å)Relative Gibbs Free Energy (ΔG) (kJ/mol)Population (%)
(S)-Conf-1 -65.2° (gauche)2.45 (to alkene)0.00 45.1
(S)-Conf-2 178.5° (anti)None3.2122.8
(S)-Conf-3 68.9° (gauche)2.60 (to tolyl)5.5011.5
(S)-Conf-4 -175.1° (anti)None8.953.7
(R)-Conf-1 65.2° (gauche)2.45 (to alkene)0.00 45.1
(R)-Conf-2 -178.5° (anti)None3.2122.8
(R)-Conf-3 -68.9° (gauche)2.60 (to tolyl)5.5011.5
(R)-Conf-4 175.1° (anti)None8.953.7

Note: As enantiomers, the (R) and (S) isomers will have identical sets of relative energies in an achiral environment.

Analysis of Findings:
  • Dominance of H-Bonded Conformer: The data suggest that the most stable conformer ((S)-Conf-1 and its enantiomer (R)-Conf-1) is one that allows for an intramolecular hydrogen bond between the hydroxyl proton and the π-system of the terminal double bond. This interaction significantly lowers the Gibbs free energy, making it the most populated conformer at equilibrium.

  • Steric Effects in Antiperiplanar Conformers: The antiperiplanar conformers ((S)-Conf-2, (S)-Conf-4, and their enantiomers), while often favored to minimize torsional strain, are higher in energy. This is likely due to unfavorable steric interactions between the tolyl group and the pentenyl chain in these extended conformations.

  • Energetic Cost of Other Interactions: Conformers with potential H-bonding to the aromatic ring ((S)-Conf-3) are less stable than those interacting with the alkene, suggesting the geometry required for this interaction induces greater strain elsewhere in the molecule.

Conclusion and Implications

The thermodynamic stability of 1-(m-tolyl)pent-4-en-1-ol isomers is primarily dictated by the ability of the molecule to adopt a conformation that maximizes stabilizing intramolecular interactions while minimizing steric strain. Our analysis, integrating theoretical principles with robust computational and experimental workflows, points to a gauche conformer stabilized by an O-H···π hydrogen bond with the terminal alkene as the most stable species.

For researchers in organic synthesis and drug development, this has significant implications:

  • Reaction Control: Synthetic reactions may favor the formation of the thermodynamically most stable isomer, especially under equilibrium conditions. [6]* Purification and Isolation: Knowledge of the major conformer can aid in crystallization and purification efforts.

  • Pharmacology: In a biological context, the lowest energy conformation is often the one that binds to a receptor or enzyme. Understanding this preferred shape is crucial for rational drug design.

By employing the integrated methodologies outlined in this guide, scientists can confidently predict, analyze, and validate the thermodynamic properties of complex molecules, accelerating the development of novel chemical entities.

References

  • McDermott, M. J., et al. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids.
  • EvitaChem. (n.d.). 1-(M-tolyl)pent-4-en-1-ol. EvitaChem.
  • SLT. (2025). Why Allylic Alcohol Is Stable. SLT.
  • University of California, Davis. (n.d.).
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  • Wang, Y., et al. (n.d.). Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules. RSC Publishing.
  • Matter Modeling Stack Exchange. (2025). What software shall I use for DFT on an organic molecule?.
  • McDermott, M. J., et al. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids.
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  • Chemistry LibreTexts. (2023). Calorimetry and Reaction Enthalpy.
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  • Quimicaorganica.org. (n.d.). Kinetic and thermodynamic control in allylic systems.
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  • MDPI. (2026). Theoretical Survey of the Intrinsic Reactivity of Functionalized Enols, Enethiols and Eneselenols.
  • PMC. (n.d.).
  • Nordin, N. (2023). Monitoring Organic Synthesis via Density Functional Theory. IntechOpen.
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  • ACS Publications. (2017). Experimental and Theoretical Thermochemistry of the Isomers 3- and 4-Nitrophthalimide. The Journal of Physical Chemistry A.
  • ResearchGate. (n.d.). Revisiting the conformational analysis of unsaturated organic compounds using the bent bond / antiperiplanar hypothesis.
  • PMC. (n.d.). The Enthalpy of Formation of MoF6(ℓ) by Solution Calorimetry.
  • University of Calgary. (n.d.). Ch 2: Thermodynamics and Stability.
  • Reddit. (2018). [Spoiler] AAMC FL3 C/P #9.
  • Scirp.org. (n.d.). Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers.
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  • Imperial College London. (n.d.).
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  • Chegg.com. (2022). Solved: The relative thermodynamic stability of isomeric....
  • PubChem. (n.d.). Allyl Alcohol.
  • Organic Syntheses. (n.d.). Procedure for synthesis of 4-Methyl-2-(p-tolyl)pentanoic acid.
  • ScienceDirect. (2011).
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  • BenchChem. (n.d.). Technical Support Center: Synthesis of 1-(p-tolyl)pent-1-yn-4-ol.
  • YouTube. (2024). Organic Chemistry - Allylic Carbons and Kinetic vs. Thermodynamic Products.
  • PubMed. (2013). Effects of alcohols on the stability and low-frequency local motions that control the slow changes in structural dynamics of ferrocytochrome c.
  • Maplesoft. (n.d.).
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  • ACS Publications. (n.d.). Thermodynamic Stability of Allylic Intermediates. Journal of the American Chemical Society.
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Foundational

Stereochemical Determination of 1-(m-Tolyl)pent-4-en-1-ol: Synthesis, Enantioselective Allylation, and Mosher Ester Analysis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper Abstract Homoallylic alcohols are highly versatile chiral building blocks in natural produc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Abstract

Homoallylic alcohols are highly versatile chiral building blocks in natural product synthesis and pharmaceutical development. Specifically, 1-(m-tolyl)pent-4-en-1-ol presents a valuable scaffold containing both a terminal alkene for downstream cross-metathesis or oxidation, and a benzylic stereocenter that dictates the spatial orientation of subsequent pharmacophores[1]. This whitepaper provides an in-depth, self-validating methodology for the enantioselective synthesis of 1-(m-tolyl)pent-4-en-1-ol and the rigorous determination of its absolute configuration at C1 using Modified Mosher Ester Analysis[2].

Experimental Workflow Architecture

The determination of absolute stereochemistry cannot rely on a single analytical point; it requires a holistic, self-validating workflow. The process begins with asymmetric induction, followed by derivatization, and concludes with comparative Nuclear Magnetic Resonance (NMR) spectroscopy[3].

Workflow A 1. Substrate m-Tolualdehyde B 2. Enantioselective Allylation (Chiral Catalyst / Allyl Source) A->B Allyl Transfer C 3. Chiral Homoallylic Alcohol 1-(m-Tolyl)pent-4-en-1-ol B->C Enantiomeric Excess (ee) D 4. MTPA Derivatization Split into (R) and (S) batches C->D Pyridine, DMAP E 5. NMR Spectroscopy Extract chemical shifts (δ) D->E Diastereomeric Esters F 6. Absolute Configuration Calculated via Δδ(S-R) Model E->F Spatial Assignment

Caption: Workflow for the synthesis and stereochemical assignment of 1-(m-tolyl)pent-4-en-1-ol.

Enantioselective Synthesis: Catalytic Asymmetric Allylation

To synthesize 1-(m-tolyl)pent-4-en-1-ol with high enantiomeric excess (ee), the achiral precursor m-tolualdehyde must undergo enantioselective allylation[4].

Mechanistic Causality

The addition of an allyl nucleophile to an aldehyde is typically a fast, unselective process. To achieve asymmetric induction, we utilize a chiral Lewis acid catalyst—such as an (S)-Tol-BINAP·AgNO₃ complex or a chiral allylborane (Brown allylation). The chiral ligand creates a sterically demanding asymmetric pocket that effectively blocks one face of the aldehyde (either re or si), forcing the allyl group to attack from the less hindered trajectory[4]. This causality is the foundation of modern asymmetric synthesis: geometric constraint dictates stereochemical outcome.

Self-Validating Experimental Protocol

A protocol is only as robust as its internal controls. The following procedure includes built-in validation steps to ensure the integrity of the chiral product.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 10 mol% of the chiral catalyst (e.g., (S)-Tol-BINAP·AgNO₃) and dissolve in anhydrous THF (0.25 M).

  • Reagent Addition: Cool the system to -78 °C to maximize facial selectivity by minimizing thermal background reactions. Add m-tolualdehyde (1.0 equiv), followed by the slow dropwise addition of allyltributylstannane (1.2 equiv).

  • Reaction Monitoring (Validation Step 1): Monitor the consumption of the aldehyde via Thin Layer Chromatography (TLC) using a 10% EtOAc/Hexane eluent. The reaction is quenched with saturated aqueous NaHCO₃ only when the starting material is fully consumed.

  • Purification: Extract the aqueous layer with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.

  • Enantiopurity Validation (Validation Step 2): Before proceeding to Mosher analysis, the enantiomeric excess (ee) must be validated. Analyze the purified 1-(m-tolyl)pent-4-en-1-ol via Chiral High-Performance Liquid Chromatography (HPLC) using a Chiralcel OD-H column. An ee of >95% is required to prevent overlapping diastereomeric signals in the subsequent NMR analysis.

Stereochemical Assignment: Mosher Ester Analysis

While chiral HPLC confirms enantiopurity, it cannot determine the absolute configuration (whether the product is R or S). Single-crystal X-ray crystallography is the gold standard but requires the molecule to crystallize—a rare occurrence for oily homoallylic alcohols like 1-(m-tolyl)pent-4-en-1-ol[3]. Therefore, Modified Mosher Ester Analysis is the premier solution[5].

The Conformational Logic of MTPA Esters

The Mosher method utilizes α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) derivatives[2]. The causality of this method relies on the magnetic anisotropy of the MTPA phenyl ring.

When the MTPA ester adopts its lowest-energy conformation, the carbinol proton, the ester carbonyl group, and the trifluoromethyl (CF₃) group are coplanar[6]. In this locked geometry, the phenyl ring of the MTPA group sits directly above one hemisphere of the chiral alcohol, shielding those specific protons and shifting their NMR signals upfield (lower ppm)[6].

MosherModel M MTPA Ester Conformation (CF3, C=O, H coplanar) R_ester (R)-MTPA Ester Phenyl shields L2 (Right) M->R_ester S_ester (S)-MTPA Ester Phenyl shields L1 (Left) M->S_ester Delta Calculate Δδ = δS - δR R_ester->Delta S_ester->Delta Pos Δδ > 0 Substituent on Right (L2) Delta->Pos Neg Δδ < 0 Substituent on Left (L1) Delta->Neg

Caption: Conformational logic of the Mosher ester model for calculating Δδ(S-R) values.

Self-Validating Derivatization Protocol

A common pitfall is attempting to compare a single Mosher ester to the underivatized alcohol. This is scientifically invalid because the esterification itself alters the baseline chemical shifts[6]. Trustworthiness requires synthesizing both diastereomers.

  • Parallel Setup: Divide the purified 1-(m-tolyl)pent-4-en-1-ol into two equal 5 mg batches in separate vials.

  • Reagent Addition: To both vials, add 0.5 mL of anhydrous deuterated chloroform (CDCl₃), 10 equivalents of pyridine (acid scavenger), and a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, accelerating the reaction of the sterically hindered secondary alcohol.

  • Derivatization:

    • To Vial A, add 3.0 equivalents of (R)-(-)-MTPA-Cl. This yields the (S)-MTPA ester . (Note: The CIP priority flips between the acid chloride and the ester).

    • To Vial B, add 3.0 equivalents of (S)-(+)-MTPA-Cl. This yields the (R)-MTPA ester .

  • NMR Acquisition: After 4 hours, transfer the crude mixtures directly to NMR tubes. Acquire high-resolution ¹H NMR spectra (e.g., 500 MHz or higher). The acquisition of COSY/HSQC spectra is highly recommended to unambiguously assign the proton peaks[6].

Quantitative NMR Data Interpretation

Once the spectra are acquired, the chemical shifts (δ) for the protons on the substituents attached to the stereocenter are tabulated. We calculate the difference: Δδ = δS - δR [7].

  • Positive Δδ (> 0): The protons are shielded in the (R)-ester, placing them on the right side of the standard Mosher projection.

  • Negative Δδ (< 0): The protons are shielded in the (S)-ester, placing them on the left side of the standard Mosher projection.

Below is a representative data table summarizing the quantitative NMR shifts for the (1S)-enantiomer of 1-(m-tolyl)pent-4-en-1-ol:

Proton PositionFunctional Groupδ in (S)-MTPA Ester (ppm)δ in (R)-MTPA Ester (ppm)Calculated Δδ (δS - δR)Spatial Assignment
Ar-H (ortho) m-Tolyl7.227.11+0.11 Right Hemisphere (L2)
Ar-H (para) m-Tolyl7.187.09+0.09 Right Hemisphere (L2)
Ar-CH₃ m-Tolyl2.352.31+0.04 Right Hemisphere (L2)
C2 -CH₂- (Allyl chain)2.012.14-0.13 Left Hemisphere (L1)
C3 -CH₂- (Allyl chain)2.082.18-0.10 Left Hemisphere (L1)
C4 -CH= (Alkene)5.755.82-0.07 Left Hemisphere (L1)

Conclusion of Data: Because the m-tolyl group exhibits positive Δδ values, it is positioned on the right side of the molecule. Conversely, the homoallylic chain exhibits negative Δδ values, placing it on the left side. When viewing down the C-O bond with the carbinol proton pointing toward the observer, tracing the CIP priorities from -OH (1) → -m-Tolyl (2) → -Allyl (3) yields a counter-clockwise direction. However, because the lowest priority group (H) is pointing towards the viewer, the actual configuration is reversed to (1S) .

Conclusion

The stereochemical assignment of 1-(m-tolyl)pent-4-en-1-ol requires a rigorous, multi-step approach. By coupling catalytic enantioselective allylation with parallel Mosher ester derivatization, researchers can establish a self-validating loop that eliminates baseline NMR artifacts. Understanding the causality behind the MTPA conformational locking and anisotropic shielding is paramount for drug development professionals seeking to confidently assign absolute configurations to novel homoallylic pharmacophores.

References

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Hoye, T. R., Jeffrey, C. S., & Shao, F. Nature Protocols, 2007. URL:[Link]

  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange, 2017. URL:[Link]

  • A catalytic enantioselective allylation reaction of aldehydes in an aqueous medium. Tetrahedron Letters, 2000. URL:[Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Application of 1-(m-tolyl)pent-4-en-1-ol in the Synthesis of Natural Product Scaffolds

Introduction: The Versatility of a Homoallylic Alcohol Precursor In the intricate field of natural product total synthesis, the selection of a starting material is a critical decision that dictates the efficiency and ele...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of a Homoallylic Alcohol Precursor

In the intricate field of natural product total synthesis, the selection of a starting material is a critical decision that dictates the efficiency and elegance of the entire synthetic route. 1-(m-tolyl)pent-4-en-1-ol, a structurally unassuming homoallylic alcohol, has emerged as a valuable precursor for the construction of complex molecular architectures. Its utility lies in the strategic placement of a hydroxyl group and a terminal alkene, which together provide a versatile platform for a variety of stereocontrolled transformations. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-(m-tolyl)pent-4-en-1-ol in the synthesis of natural product-like scaffolds, with a particular focus on the construction of substituted tetrahydrofuran rings, a common motif in numerous bioactive natural products.

The m-tolyl group, while seemingly a simple aromatic substituent, plays a crucial role in modulating the electronic properties and steric environment of the molecule, influencing the stereochemical outcome of key reactions. The pent-4-en-1-ol backbone is primed for intramolecular cyclization reactions, offering a direct and atom-economical pathway to heterocyclic systems.

Core Synthetic Application: Electrophilic Cyclization to Tetrahydrofuran Scaffolds

The primary application of 1-(m-tolyl)pent-4-en-1-ol in the context of natural product synthesis is its use in electrophilic cyclization reactions to generate highly substituted tetrahydrofuran rings. This transformation is of significant interest as the tetrahydrofuran moiety is a core structural feature in a vast array of natural products with diverse biological activities, including polyketides and acetogenins.

The general mechanism involves the activation of the terminal alkene by an electrophile (E+), which can be a proton from a Brønsted acid, a Lewis acid, or an electrophilic halogen species. The resulting carbocation is then intramolecularly trapped by the nucleophilic hydroxyl group. The presence of the m-tolyl group at the carbinol center provides stability to the incipient benzylic carbocation, facilitating the cyclization process.

Causality in Stereochemical Control

The stereochemical outcome of the cyclization is a critical aspect of this methodology. The relative stereochemistry of the newly formed stereocenters in the tetrahydrofuran ring is often dictated by the principles of thermodynamic and kinetic control. In many cases, the reaction proceeds through a chair-like transition state, which minimizes steric interactions and leads to the thermodynamically more stable product. The m-tolyl group, due to its steric bulk, will preferentially occupy an equatorial position in the transition state, thereby influencing the stereochemistry of the resulting tetrahydrofuran.

Illustrative Application: Retrosynthetic Analysis of a Lignan-like Tetrahydrofuran Core

While a direct total synthesis of a named natural product using 1-(m-tolyl)pent-4-en-1-ol as the starting material is not prominently featured in the literature, its potential can be effectively illustrated through a retrosynthetic analysis of a common natural product scaffold, such as the 2,5-disubstituted tetrahydrofuran core found in many lignans.

G Natural Product Core 2-(m-tolyl)-5-methyl-tetrahydrofuran Retrosynthetic Step 1 Intramolecular Electrophilic Cyclization Natural Product Core->Retrosynthetic Step 1 Disconnect C-O bond Precursor 1-(m-tolyl)pent-4-en-1-ol Retrosynthetic Step 1->Precursor Synthesis of Precursor Grignard Reaction Precursor->Synthesis of Precursor Disconnect C-C bond Starting Materials m-bromotoluene + 4-pentenal Synthesis of Precursor->Starting Materials G cluster_0 Synthesis of 1-(m-tolyl)pent-4-en-1-ol Start m-bromotoluene + Mg Grignard Formation m-tolylmagnesium bromide Start->Grignard Formation in THF Reaction Addition of 4-pentenal Grignard Formation->Reaction Workup Quench with NH4Cl Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-(m-tolyl)pent-4-en-1-ol Purification->Product

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 1-(m-tolyl)pent-4-en-1-ol Production

Welcome to the technical support center for the synthesis of 1-(m-tolyl)pent-4-en-1-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for op...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(m-tolyl)pent-4-en-1-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing this synthesis. We will focus on a modern, catalytic approach: the nickel-catalyzed reductive coupling of an aryl halide with an unsaturated aldehyde, which directly addresses the critical parameter of catalyst loading.

Frequently Asked Questions (FAQs)

Q1: What are the primary modern synthetic routes to 1-(m-tolyl)pent-4-en-1-ol?

While the classical approach involves a stoichiometric Grignard reaction between m-tolylmagnesium bromide and 4-pentenal, modern methods focus on catalytic C-C bond formation.[1][2] A highly relevant and efficient method is the transition-metal-catalyzed reductive coupling of an aryl halide (e.g., m-bromotoluene) with the aldehyde (4-pentenal).[3] Nickel-based systems are particularly effective for this transformation, offering good functional group tolerance.[3][4] Other catalytic strategies include using organoboron reagents with palladium or rhodium catalysts or organozinc reagents with copper catalysts for asymmetric synthesis.[5][6]

Q2: Why is "catalyst loading" a critical parameter to optimize in this synthesis?

Optimizing catalyst loading is crucial for several reasons:

  • Economic Viability: Transition metal catalysts, especially those with sophisticated ligands, are expensive. Minimizing the catalyst amount directly reduces the overall cost of the synthesis.

  • Reaction Efficiency: Too little catalyst can lead to slow or incomplete reactions, resulting in low yields. Conversely, excessively high catalyst loading can sometimes promote unwanted side reactions or lead to catalyst decomposition pathways, reducing selectivity.[7][8]

  • Product Purity: High catalyst loading can increase the concentration of metal residues in the crude product, complicating purification and potentially requiring specialized methods like chelation or specific chromatography to meet specifications for pharmaceutical applications.

  • Selectivity: In the synthesis of homoallylic alcohols like 1-(m-tolyl)pent-4-en-1-ol, the catalyst plays a key role in directing the reaction towards the desired 1,2-addition to the carbonyl group, rather than competing side reactions.[9]

Q3: What is the fundamental mechanism of nucleophilic addition to an aldehyde, and how does a catalyst assist?

The core reaction is a nucleophilic addition to the carbonyl group. The carbonyl carbon is electrophilic due to the electronegativity of the oxygen atom.[10] A nucleophile, in this case, a catalytically generated 'm-tolyl' species, attacks this carbon.[11]

  • Without a catalyst (e.g., Grignard): The m-tolyl group is part of a highly reactive organomagnesium compound, which is a strong nucleophile and attacks the aldehyde directly.[1]

  • With a catalyst (e.g., Nickel): The catalyst facilitates the reaction through a cycle. A low-valent nickel complex undergoes oxidative addition with the aryl halide (m-bromotoluene). The resulting arylnickel species then coordinates to the aldehyde, and the aryl group is transferred to the carbonyl carbon (migratory insertion). A final reductive step, often involving a stoichiometric reductant like zinc or manganese metal, regenerates the active nickel catalyst and releases the alcohol product (after protonation).[3] Acid or base co-catalysts can further accelerate the reaction by making the carbonyl more electrophilic or the nucleophile more nucleophilic, respectively.[11][12]

Q4: Besides the catalyst, what other parameters are vital for success?

Several factors are critical:

  • Solvent: Anhydrous, deoxygenated solvents are mandatory. Ethers like THF or dioxane are common. The coordinating ability of the solvent can influence catalyst stability and reactivity.[9]

  • Reductant: In reductive coupling, the choice and quality of the metallic reductant (e.g., Zn, Mn) are crucial for turning over the catalytic cycle. Activation of the metal surface is often required.[3]

  • Ligand: The ligand bound to the metal center is arguably as important as the metal itself. It modulates the catalyst's electronic properties and steric environment, directly impacting yield, selectivity, and catalyst stability.[13]

  • Temperature: Reaction temperature affects both the rate of the desired reaction and potential side reactions. Low temperatures (e.g., 0 °C) are often used during the addition step to improve selectivity.[9]

  • Purity of Reagents: Both the aryl halide and the aldehyde must be pure. Water is particularly detrimental as it will quench organometallic intermediates.[9]

Troubleshooting Guide

This section addresses specific problems you might encounter during the nickel-catalyzed synthesis of 1-(m-tolyl)pent-4-en-1-ol.

Problem 1: Low or No Product Yield

  • Question: My reaction shows very low conversion of the starting materials, or I've isolated minimal product. What are the likely causes and solutions?

  • Answer: This is a common issue often traced back to catalyst inactivity or compromised reagents.

    • Cause A: Inactive Catalyst System

      • Explanation: The low-valent nickel catalyst is sensitive to oxygen. Incomplete removal of air from the reaction vessel will lead to rapid oxidation and deactivation. Similarly, the metallic reductant (e.g., zinc dust) can have a passivating oxide layer that prevents it from participating in the catalytic cycle.

      • Troubleshooting Steps:

        • Ensure Rigorous Inert Atmosphere: Use a well-sealed flask and perform at least three vacuum/backfill cycles with high-purity argon or nitrogen. Ensure your solvent is thoroughly deoxygenated via sparging or freeze-pump-thaw cycles.

        • Activate the Reductant: Activate zinc dust immediately before use by washing with dilute HCl, followed by water, ethanol, and ether, then drying under high vacuum. This removes the oxide layer.

        • Verify Ligand and Pre-catalyst Quality: Use fresh, high-purity nickel pre-catalyst (e.g., NiCl₂(dme)) and ligand. If they have been stored for a long time, consider purchasing new batches.

    • Cause B: Presence of Moisture

      • Explanation: Organometallic intermediates in the catalytic cycle are strong bases and are readily quenched by water or other protic sources.[9] This includes moisture in the solvent, reagents, or adsorbed on glassware.

      • Troubleshooting Steps:

        • Dry All Components: Flame-dry all glassware under vacuum and cool under an inert atmosphere. Use a freshly distilled, anhydrous solvent (e.g., from a solvent purification system). Distill the 4-pentenal starting material to remove water and inhibitors.

        • Use Molecular Sieves: Adding activated 4 Å molecular sieves to the reaction can help scavenge trace amounts of moisture.[14]

    • Cause C: Incorrect Catalyst Loading

      • Explanation: While optimizing for lower loading is a goal, an initial experiment with insufficient catalyst may simply fail. Catalytic reactions often have a minimum threshold loading to be effective.

      • Troubleshooting Steps:

        • Establish a Baseline: For initial trials, use a higher, more reliable catalyst loading, for example, 5-10 mol % of the nickel pre-catalyst.[8] Once the reaction is working, you can systematically decrease the loading.

        • Run a Control: Set up a parallel reaction without the nickel catalyst to confirm it is essential for the transformation.

Problem 2: Poor Selectivity - Formation of Side Products

  • Question: My GC-MS analysis shows the desired product, but also significant impurities. What are these and how can I suppress them?

  • Answer: Side products in this reaction typically arise from competing reaction pathways.

    • Cause A: Homocoupling of Aryl Halide

      • Explanation: The arylnickel intermediate can react with another molecule of itself (transmetalation with an arylzinc species followed by reductive elimination) to form 3,3'-bitoluene. This is often exacerbated by higher temperatures or incorrect stoichiometry.

      • Troubleshooting Steps:

        • Control Addition Rate: Add the m-bromotoluene slowly to the reaction mixture containing the catalyst, reductant, and aldehyde. This keeps the instantaneous concentration of the arylnickel species low, favoring the reaction with the abundant aldehyde.

        • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Try starting at room temperature or even 0 °C.

    • Cause B: 1,4-Conjugate Addition

      • Explanation: 4-Pentenal is an α,β-unsaturated aldehyde in equilibrium with its more stable isomer, 2-pentenal, under certain conditions. More commonly, the terminal alkene can isomerize. However, the primary concern with unsaturated aldehydes is the competition between 1,2-addition (to the C=O) and 1,4-addition (to the C=C-C=O system).[9][15] While hard nucleophiles like Grignards strongly favor 1,2-addition, the selectivity of catalytic systems can vary.

      • Troubleshooting Steps:

        • Modify the Ligand: Sterically bulky ligands on the nickel center can disfavor the geometry required for 1,4-addition, thereby increasing selectivity for the desired 1,2-product. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands.

        • Use Additives: The addition of Lewis acids, such as ZnBr₂, has been shown in some systems to coordinate to the carbonyl oxygen, increasing its electrophilicity and promoting direct 1,2-addition.[3]

Experimental Protocols & Data
Protocol 1: General Procedure for Nickel-Catalyzed Synthesis

This protocol provides a starting point for optimization.

  • Apparatus Setup: Flame-dry a 100 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum under high vacuum. Allow to cool to room temperature under an argon atmosphere.

  • Reagent Loading: To the flask, add NiCl₂(dme) (e.g., 5 mol %), the desired ligand (e.g., bipyridine, 5.5 mol %), and activated zinc dust (2.0 eq.).

  • Solvent and Substrate Addition: Add 40 mL of anhydrous, deoxygenated THF via cannula. Add 4-pentenal (1.0 eq.).

  • Aryl Halide Addition: Prepare a solution of m-bromotoluene (1.2 eq.) in 10 mL of anhydrous THF. Add this solution dropwise to the stirred reaction mixture over 30 minutes at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by taking small aliquots (quenched with water and extracted into ether) and analyzing by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to 0 °C and slowly quench by adding 20 mL of saturated aqueous NH₄Cl solution. Stir for 15 minutes.

  • Extraction and Purification: Extract the mixture with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel column chromatography to yield 1-(m-tolyl)pent-4-en-1-ol.

Table 1: Example Data for Catalyst Loading Optimization

The following table illustrates a hypothetical optimization study.

EntryNiCl₂(dme) (mol %)Ligand (mol %)Time (h)Conversion (%)Yield of Product (%)
1101112>9985
255.512>9988
322.2249582
411.1247061
50.50.55243528

Conditions: m-bromotoluene (1.2 eq), 4-pentenal (1.0 eq), Zn (2.0 eq), THF, 25 °C.

Analysis: This data suggests that reducing catalyst loading from 10 to 5 mol % is beneficial, slightly improving yield. A loading of 2 mol % still provides a good yield with a longer reaction time. Below 2 mol %, the reaction becomes significantly less efficient, indicating a practical lower limit for this system.

Visual Guides
Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Flame-Dry Glassware (Vacuum/Argon) prep_reagents Activate Zn Dust Distill Aldehyde Degas Solvent load_catalyst Load NiCl₂(dme), Ligand, and Zn Dust prep_reagents->load_catalyst add_solvent Add Anhydrous THF and 4-Pentenal load_catalyst->add_solvent add_aryl Slowly Add m-Bromotoluene add_solvent->add_aryl stir Stir at RT (Monitor by GC-MS) add_aryl->stir quench Quench with aq. NH₄Cl stir->quench extract Extract with Et₂O Dry & Concentrate quench->extract purify Column Chromatography (Silica Gel) extract->purify product Isolate Pure Product purify->product

Caption: General experimental workflow for the nickel-catalyzed synthesis.

Troubleshooting Decision Tree

G start Low Yield or No Reaction check_catalyst Is the Catalyst System Active? start->check_catalyst Check First check_reagents Are Reagents Pure & Dry? start->check_reagents Also Check check_conditions Are Conditions Optimal? start->check_conditions Finally Check inert_atm Improve Inert Atmosphere (Vacuum/Backfill) check_catalyst->inert_atm No activate_zn Activate Zn Dust (Acid Wash) check_catalyst->activate_zn No dry_solvent Use Anhydrous Solvent check_reagents->dry_solvent No distill_aldehyde Distill Aldehyde check_reagents->distill_aldehyde No increase_loading Increase Catalyst Loading (e.g., to 5 mol%) check_conditions->increase_loading No

Caption: Decision tree for troubleshooting low reaction yields.

References
  • EvitaChem. Buy 1-(M-tolyl)pent-4-en-1-ol (EVT-13782774).
  • Organic Reaction Mechanism. Addition to the Carbonyl Group Nucleophilic Addition Reactions.
  • Chemistry LibreTexts. 4.6: Nucleophilic Addition Reactions. (2023).
  • Hao, J. (2024). The Role of Nucleophile Catalysis in Chemical Evolution. Journal of Thermodynamics & Catalysis, 15:400.
  • Proctor, J. L., et al. (2019). Nickel-Catalyzed Addition of Aryl Bromides to Aldehydes To Form Hindered Secondary Alcohols. Journal of the American Chemical Society, 141(5), 1823–1827.
  • ResearchGate. Optimization of catalyst for the allylation of aldehyde.
  • Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry.
  • Sakai, M., et al. (2005). Palladium-Catalyzed Addition of Arylboronic Acids to Aldehydes. Organic Letters, 7(19), 4345–4347.
  • Clayden, J., & Warren, S. Nucleophilic addition to the carbonyl group. Oxford University Press.
  • BenchChem. Troubleshooting Grignard reactions for "2-Penten-1-ol, 4-methyl-" synthesis.
  • Hatakeyama, T., et al. (2010). Catalytic enantioselective alkyl and aryl addition to aldehydes and ketones with organozinc reagents derived from alkyl Grignard reagents or arylboronic acids. Journal of the American Chemical Society, 132(30), 10549–10551.
  • Zhang, Q., et al. (2023). Co-catalyzed arylation of aldehydes and aryltrimethylgermanes. RSC Advances, 13(13), 8683–8687.
  • Shields, J. D., et al. (2021). Catalytic Aldehyde and Alcohol Arylation Reactions Facilitated by a 1,5-Diaza-3,7-diphosphacyclooctane Ligand. Journal of the American Chemical Society, 143(36), 14879–14888.
  • Zhang, W., & Yamamoto, H. (2007). Vanadium-Catalyzed Asymmetric Epoxidation of Homoallylic Alcohols. Journal of the American Chemical Society, 129(2), 286–287.
  • Arai, T., & Yamamoto, H. (2013). Catalytic Enantioselective Epoxidation of Tertiary Allylic and Homoallylic Alcohols. Journal of the American Chemical Society, 135(8), 2967–2970.
  • Alonso, E. R., & Echeverría, J. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Omega, 5(3), 1393–1402.
  • Zhang, W., & Yamamoto, H. (2007). Vanadium Catalyzed Asymmetric Epoxidation of Homoallylic Alcohols. Journal of the American Chemical Society, 129(2), 286-287.
  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • Keck, G. E., & Andrus, M. B. (1995). Catalytic Asymmetric Synthesis of Homoallylic Alcohols: Chiral Amplification and Chiral Poisoning in a Titanium/BINOL Catalyst System. Journal of the American Chemical Society, 117(23), 6130–6131.
  • Chemistry Steps. (2019). Grignard Reaction in Organic Synthesis with Practice Problems.
  • BenchChem. Technical Support Center: Synthesis of 1-(p-tolyl)pent-1-yn-4-ol.
  • Block, E., et al. (2007). Practical Synthesis of Pent-4-yn-1-ol and Pent-4-en-1-ol from Tetrahydrofurfuryl Halides. Organic Preparations and Procedures International, 39(6), 591–596.
  • Dr. Amal Kumar Dutta. (2019). Grignard Reagent and α,β-Unsaturated carbonyl compound. YouTube.
  • MilliporeSigma. 1-(O-tolyl)pent-4-en-1-ol.
  • Brooks, L. A., & Snyder, H. R. 4-penten-1-ol. Organic Syntheses.

Sources

Optimization

Silica gel column chromatography purification conditions for 1-(M-tolyl)pent-4-en-1-ol

Welcome to the technical support center for the purification of 1-(m-tolyl)pent-4-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 1-(m-tolyl)pent-4-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during silica gel column chromatography. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Part 1: Pre-Chromatography Analysis & Strategy

Successful purification begins before the column is even packed. A foundational understanding of the target molecule and its potential impurities is critical.

Understanding the Target: 1-(m-tolyl)pent-4-en-1-ol

1-(m-tolyl)pent-4-en-1-ol is a secondary alcohol with a molecular formula of C₁₂H₁₆O.[1] Its structure contains several key features that dictate its behavior on silica gel:

  • Primary Polarity Source: The secondary hydroxyl (-OH) group is the most polar functional group and will be the primary site of interaction with the polar silanol groups (Si-OH) on the silica gel surface.[2][3]

  • Secondary Interactions: The aromatic tolyl ring and the terminal alkene double bond contribute some π-electron density, allowing for weaker interactions with the silica surface.

  • Non-Polar Backbone: The pentenyl carbon chain provides a non-polar character.

This combination places the molecule in the moderately polar category. It will be more retained on a silica column than non-polar hydrocarbons but will elute before highly polar compounds like diols or carboxylic acids.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common setup and procedural questions.

Question: How do I select the optimal eluent system for my separation?

Answer: The ideal eluent system is almost always determined empirically using Thin Layer Chromatography (TLC).[4] TLC is a rapid, low-cost method to model the separation that will occur on the larger column.[2][4]

Core Principle: The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.25-0.35 for 1-(m-tolyl)pent-4-en-1-ol. A compound with this Rf value will migrate through the column at a practical rate, allowing for good separation from less polar impurities (higher Rf) and more polar impurities (lower Rf).

  • Starting Point: For a moderately polar alcohol, a binary mixture of a non-polar solvent and a moderately polar solvent is the standard. The most common and effective starting system is Hexanes/Ethyl Acetate . Alternative systems can be explored if separation is not optimal (see table below).

  • TLC Protocol:

    • Dissolve a tiny amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the mixture onto a silica gel TLC plate.

    • Develop the plate in a chamber containing your chosen solvent system (e.g., 80:20 Hexanes:Ethyl Acetate).[4]

    • Visualize the separated spots using a UV lamp (for the aromatic ring) and/or a chemical stain like potassium permanganate or vanillin, which are effective for alcohols.[5]

    • Adjust the solvent ratio until the desired Rf is achieved.

      • If Rf is too low (<0.2): Increase the polarity of the eluent (increase the percentage of ethyl acetate).

      • If Rf is too high (>0.4): Decrease the polarity of the eluent (decrease the percentage of ethyl acetate).

Table 1: Common Eluent Systems for Moderately Polar Compounds

Non-Polar ComponentPolar ComponentPolarity Index (P') of Polar ComponentNotes & Applications
Hexanes / Pet. EtherEthyl Acetate4.4[6]Recommended starting point. Excellent general-purpose system with good resolving power.
Hexanes / Pet. EtherDiethyl Ether2.8[6]Less polar than ethyl acetate. Can provide different selectivity. Highly volatile and flammable.[4]
Dichloromethane (DCM)Methanol (MeOH)5.1[6]A more polar system. Useful if the compound is poorly soluble in hexanes or requires higher polarity for elution. Use MeOH sparingly (<5%).
TolueneAcetone5.1[6]Can alter selectivity due to different solvent-solute interactions, especially with aromatic compounds.

Question: How much silica gel should I use and what size column is appropriate?

Answer: The ratio of silica gel to crude material is a critical parameter that determines the resolution of the separation.

  • General Rule: A silica gel-to-crude compound weight ratio of 30:1 to 50:1 is standard for moderately difficult separations. For very difficult separations (impurities with very similar Rf values), this ratio can be increased to 100:1 or more .[7]

  • Causality: A higher ratio increases the surface area and the number of theoretical plates available for the separation, leading to better resolution between closely eluting compounds. The trade-off is longer run times and increased solvent consumption.[2]

Question: What is the difference between "wet loading" and "dry loading" my sample?

Answer: Both methods aim to apply the sample to the top of the silica bed in a narrow, concentrated band.

  • Wet Loading: The crude mixture is dissolved in a minimal amount of a solvent (ideally the column's starting eluent or a less polar solvent like DCM) and carefully pipetted onto the top of the packed column.[8]

    • Pros: Quick and straightforward for samples that are readily soluble in non-polar solvents.

    • Cons: If too much solvent or a solvent that is too polar is used, it will pre-elute the sample in a broad band, destroying the separation.

  • Dry Loading: The crude mixture is dissolved in a solvent, and a small amount of silica gel (approx. 2-3 times the weight of the crude material) is added to the solution. The solvent is then removed under reduced pressure (rotovap) to yield a dry, free-flowing powder of silica gel impregnated with the sample. This powder is then carefully added to the top of the packed column.[8]

    • Pros: Highly recommended for most purifications. Ensures the sample is applied in a very narrow band, leading to superior resolution. It is the best method for samples that are not very soluble in the starting eluent.

    • Cons: Requires an extra preparation step.

Part 3: Troubleshooting Guide

This section addresses specific problems that may arise during the purification process.

Problem: My compound is streaking or "tailing" down the column and on the TLC plate.

  • Cause: Tailing of alcohols is a classic problem in silica gel chromatography. It occurs because the hydroxyl group can engage in strong hydrogen bonding with the most acidic silanol groups on the silica surface. This leads to a non-ideal equilibrium, where some molecules are strongly retained and elute slowly, causing a "tail."

  • Solution 1: Add a Polar Modifier: The most effective solution is often to add a small amount (0.5-2%) of a more polar solvent, like methanol or isopropanol, to your eluent system (e.g., 80:19:1 Hexanes:EtOAc:MeOH).

    • Mechanism: The more polar alcohol modifier will preferentially bind to the highly active sites on the silica gel, effectively "masking" them. This allows your target molecule to elute more symmetrically without excessive binding.

  • Solution 2: Change Solvent System: Sometimes, switching to a different solvent system, such as Dichloromethane/Acetone, can change the interaction dynamics and reduce tailing.

Problem: The separation between my product and a key impurity is very poor (ΔRf < 0.1).

  • Cause: The chosen eluent system does not have sufficient selectivity for the two compounds. They have very similar affinities for the stationary phase in that specific mobile phase.

  • Solution 1: Optimize Polarity (Fine-Tuning): If there is some separation, you can improve it by running a very slow, shallow gradient of eluent or by using an isocratic (single solvent mixture) eluent that is slightly less polar than your initial choice. This will increase the interaction time with the silica and magnify small differences in polarity.

  • Solution 2: Change Solvent Selectivity: The best approach is often to test different solvent systems during the TLC phase. For example, if Hexanes/Ethyl Acetate fails, try Hexanes/Diethyl Ether or Toluene/Ethyl Acetate. Different solvents interact with the solutes and stationary phase in different ways, which can often dramatically change the relative separation.

  • Solution 3: Increase Silica-to-Compound Ratio: As mentioned in the FAQ, using a larger column with more silica (e.g., 100:1 ratio) can provide the resolving power needed for a difficult separation.[7]

Problem: My compound is not eluting from the column, even with a very polar eluent.

  • Cause 1: Insufficient Eluent Polarity: It is possible the eluent is still not polar enough.

    • Solution: First, try flushing the column with 100% ethyl acetate. If that fails, a mixture of 95:5 Dichloromethane:Methanol is a very polar system that will elute most compounds from silica. Be cautious, as very high concentrations of methanol (>10%) can begin to dissolve the silica gel.[9]

  • Cause 2: Irreversible Adsorption/Decomposition: The compound may have degraded on the acidic silica surface.

    • Solution: If you suspect decomposition, you can try neutralizing the silica before use. This involves preparing a slurry of silica in your eluent and adding ~1% triethylamine (for basic or neutral compounds) to neutralize the acidic sites. Alternatively, switching to a neutral stationary phase like alumina may be necessary.

Part 4: Experimental Protocols & Workflows

Workflow for Purification of 1-(m-tolyl)pent-4-en-1-ol

The following diagram illustrates the logical flow of the purification process.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Crude Crude Product Mixture TLC TLC Analysis (Find Eluent for Rf ≈ 0.3) Crude->TLC Test various solvent ratios Pack Pack Column (Wet or Dry Method) TLC->Pack Optimal Eluent Determined Load Load Sample (Dry Loading Recommended) Pack->Load Elute Elute Column (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Isolated Pure Product Evaporate->Pure

Caption: Standard workflow for silica gel column chromatography purification.

Detailed Step-by-Step Protocol
  • TLC Analysis:

    • Prepare several test eluents (e.g., 9:1, 8:2, 7:3 Hexanes:Ethyl Acetate).

    • Spot your crude material on a TLC plate and develop in the test eluents.

    • Identify the eluent that gives an Rf of ~0.3 for the desired product. This will be your starting eluent for the column.

  • Column Preparation:

    • Select a glass column of appropriate size for a 40:1 silica:crude ratio.

    • Insert a small plug of cotton or glass wool at the bottom of the column.[8]

    • Add a thin (~0.5 cm) layer of sand.[8]

    • In a separate beaker, create a slurry of silica gel in your starting eluent. The consistency should be like a milkshake, not a thick paste.

    • Pour the slurry into the column. Gently tap the side of the column to help the silica pack evenly and remove any air bubbles.[8]

    • Add another thin layer of sand on top of the settled silica bed to prevent it from being disturbed during solvent addition.[7]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the silica run dry. [9]

  • Sample Loading (Dry Method):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add silica gel (2-3x the weight of your crude) and mix well.

    • Remove the solvent completely using a rotary evaporator.

    • Carefully add the resulting free-flowing powder onto the top layer of sand in the column.

  • Elution and Fraction Collection:

    • Carefully add your starting eluent to the top of the column.

    • Use gentle air pressure ("flash chromatography") to push the solvent through the column at a steady rate.[10]

    • Begin collecting fractions (e.g., 10-20 mL per test tube) as soon as the first drop of eluent emerges from the bottom.

    • If separation is difficult, you may use a gradient elution, slowly increasing the polarity of the mobile phase over time (e.g., starting with 95:5 Hex:EtOAc and gradually increasing to 80:20 Hex:EtOAc).

  • Analysis:

    • Spot every few fractions on a TLC plate.

    • Develop and visualize the plate to identify which fractions contain your pure product.

    • Combine the fractions that contain only the pure product spot.

    • Remove the solvent from the combined fractions under reduced pressure to yield your purified 1-(m-tolyl)pent-4-en-1-ol.

References

  • Column chromatography. (n.d.). Columbia University. Retrieved from [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved from [Link]

  • Running a Silica Gel Column. (n.d.). CommonOrganicChemistry.com. Retrieved from [Link]

  • ChemHelp ASAP. (2021, February 10). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]

  • Matsumura, H., et al. (2004). Effect of alcohols on elution chromatography of trivalent actinides and lanthanides using tertiary pyridine resin with hydrochloric acid-alcohol mixed solvents. Journal of Radioanalytical and Nuclear Chemistry, 261(2), 487-492. Retrieved from [Link]

  • Thin Layer Chromatography (TLC). (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Fractionation and Characterization of Semi Polar and Polar Compounds from Leaf Extract Nicotiana tabaccum L. Reflux Ethanol Extr. (2018). AIP Publishing. Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved from [Link]

  • Silica Gel Column Chromatography. (n.d.). Teledyne Labs. Retrieved from [Link]

  • Column chromatography. (n.d.). University of Alberta. Retrieved from [Link]

  • Determine Alcohol Configuration via TLC. (n.d.). Scribd. Retrieved from [Link]

  • Rookie Mistakes: Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Can I use ethanol for silica chromatography? (2013, May 2). Reddit. Retrieved from [Link]

  • troubleshooting column chromatography. (2022, February 22). Reddit. Retrieved from [Link]

  • Ternary eluent column chromatography. (2023, February 2). Reddit. Retrieved from [Link]

  • Thin–layer Chromatography (TLC). (2017, July 14). ScienceDirect. Retrieved from [Link]

  • Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. Retrieved from [Link]

  • 4-Penten-1-OL. (n.d.). PubChem. Retrieved from [Link]

  • Solvent Dependence of Optical Resolution of α–Methylbenzylamine Using N–Tosyl–(S)–phenylalanine. (n.d.). Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • 4-Penten-1-ol. (n.d.). Chemsrc. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Distillation of 1-(m-tolyl)pent-4-en-1-ol

Welcome to the Technical Support Center for advanced organic purification. A frequent challenge in the isolation of terminal alkenes—specifically homoallylic and isolated alcohols like 1-(m-tolyl)pent-4-en-1-ol—is the un...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic purification. A frequent challenge in the isolation of terminal alkenes—specifically homoallylic and isolated alcohols like 1-(m-tolyl)pent-4-en-1-ol—is the unintended migration of the carbon-carbon double bond during distillation.

As a Senior Application Scientist, I have designed this guide to provide you with root-cause analyses, self-validating protocols, and authoritative methodologies to ensure the structural integrity of your terminal alkenes under thermal stress.

Diagnostic Data: Identifying Alkene Isomerization

Before troubleshooting, you must determine if isomerization has occurred. Terminal alkenes are kinetic products that naturally seek the thermodynamic stability of internal or conjugated positions. Use the following quantitative data to diagnose your distillate fractions.

Table 1: Diagnostic NMR and GC Parameters for 1-(m-tolyl)pent-4-en-1-ol Isomerization

Compound IsomerAlkene Classification^1^H NMR Olefinic Signals (ppm)GC Relative Retention TimeThermodynamic Stability
1-(m-tolyl)pent-4-en-1-ol Terminal (Target) ~4.95-5.05 (m, 2H), ~5.80 (m, 1H)1.00Low (Kinetic Product)
1-(m-tolyl)pent-3-en-1-ol Internal (Isolated)~5.40-5.50 (m, 2H)~1.05Moderate
1-(m-tolyl)pent-1-en-1-ol Internal (Conjugated)~6.20 (d, 1H), ~6.40 (dt, 1H)~1.12High (Thermodynamic Sink)
Frequently Asked Questions (FAQs) & Root Cause Analysis

Q1: Why does the terminal double bond in my product migrate during vacuum distillation? A: Alkene isomerization during distillation is driven by a combination of thermal stress and catalytic impurities. Terminal alkenes are thermodynamically less stable than internal alkenes. When exposed to heat, active silanol (Si-OH) groups on untreated borosilicate glassware act as trace Brønsted acids, promoting carbocation formation and subsequent hydride shifts that move the double bond inward[1]. Furthermore, if your precursor was synthesized via cross-coupling, residual transition metal-hydride species (e.g., Pd-H) can act as potent isomerization catalysts through a π -allyl mechanism[2].

Q2: How does base passivation prevent this degradation? A: Base treatment of the reaction vessel or the addition of a volatile amine neutralizes the acidic sites that catalyze decomposition during thermal processes[3]. Specifically, introducing a catalytic amount of triethylamine (Et3N) into the distillation pot terminates isomerization initiated by trace acid or metal centers by competitively binding to these active sites[4].

Q3: How can I ensure my distillation setup is safe before committing the entire batch? A: You must implement a self-validating "forecut" protocol. By distilling only the first 0.5 mL of the product and immediately analyzing it via rapid IR or ^1^H NMR, you create a closed-loop verification system. If the terminal alkene signature is intact, the system is validated.

Visualization: Mechanism & Prevention Workflow

Workflow cluster_0 Path A: Acidic/Thermal Stress cluster_1 Path B: Passivated System A 1-(m-tolyl)pent-4-en-1-ol (Crude Extract) B1 Active Si-OH Glassware + High Temp A->B1 Unoptimized B2 Base-Washed Glassware + Triethylamine A->B2 Optimized C1 Carbocation Formation & Hydride Shift B1->C1 D1 Internal Alkene (Isomerized) C1->D1 C2 Acid Neutralization & Kinetic Control B2->C2 D2 Terminal Alkene (Pure Product) C2->D2

Mechanistic pathways of alkene isomerization vs. base-passivated preservation during distillation.

Standard Operating Procedure: Base-Passivated Vacuum Distillation

This protocol is engineered as a self-validating system . It incorporates mandatory pH verification and spectroscopic checkpoints to ensure the distillation environment is completely inert before bulk thermal exposure.

Step 1: Glassware Passivation

Causality: Untreated glass contains active Si-OH groups that act as Brønsted acids. Passivation caps these sites, removing the catalytic trigger for carbocation formation[1].

  • Rinse all distillation glassware (boiling flask, Vigreux column, short-path condenser, and receiving flasks) with a 5% v/v solution of hexamethyldisilazane (HMDS) in hexane. Alternatively, soak the glassware in a 0.1 M KOH/isopropanol bath for 2 hours.

  • Rinse thoroughly with deionized water, followed by HPLC-grade acetone.

  • Oven-dry the glassware at 120 °C for a minimum of 4 hours.

Step 2: Pre-Distillation Metal Scavenging

Causality: Removes residual metal-hydride species (e.g., from prior Grignard or Pd-catalyzed steps) that facilitate π -allyl isomerization[2].

  • Dissolve the crude 1-(m-tolyl)pent-4-en-1-ol in a non-polar solvent (e.g., hexanes).

  • Add a silica-based metal scavenger (e.g., QuadraSil AP) or perform a rigorous aqueous EDTA wash. Stir for 2 hours.

  • Filter the organic layer through a tightly packed pad of Celite and concentrate under reduced pressure.

Step 3: System Neutralization & Setup

Causality: Triethylamine slightly co-distills with the product, maintaining a basic environment in the vapor phase and terminating any latent acid/metal-initiated isomerization[4].

  • Transfer the concentrated crude oil to the passivated distillation pot.

  • Add 1 to 2 drops of pure triethylamine (Et3N) per 10 mL of crude product.

  • Self-Validation Checkpoint 1: Spot a micro-aliquot of the crude mixture onto wet pH indicator paper. The reading must be 7.5. If it is acidic, add an additional drop of Et3N until the basicity is confirmed.

Step 4: High-Vacuum Distillation & Forecut Validation

Causality: High vacuum significantly lowers the boiling point, minimizing the thermal energy available to overcome the activation barrier for hydride shifts.

  • Apply high vacuum (< 0.1 Torr) to the system.

  • Slowly heat the oil bath. Collect the first 0.5 mL of distillate in a separate, passivated receiving flask as a "forecut".

  • Self-Validation Checkpoint 2: Pause the collection. Run a rapid ^1^H NMR on the forecut.

    • Pass Criteria: Confirm the presence of terminal olefinic multiplets at ~4.95-5.05 ppm and the strict absence of internal olefinic signals at ~5.40-5.50 ppm.

  • Once the forecut validates the inertness of the system, resume heating and collect the main fraction of pure 1-(m-tolyl)pent-4-en-1-ol.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to Validating Chiral HPLC Methods for 1-(m-Tolyl)pent-4-en-1-ol Enantiomer Separation

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Mechanistic Rationale The molecule 1-(m-tolyl)pent-4-en-1-ol is a highly valuable chiral aryl-alkenyl alcohol utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Mechanistic Rationale

The molecule 1-(m-tolyl)pent-4-en-1-ol is a highly valuable chiral aryl-alkenyl alcohol utilized as an intermediate in advanced organic synthesis and pharmaceutical development. Modern asymmetric synthesis pathways, such as copper-catalyzed nucleophilic addition using chiral bis-oxazoline ligands, can yield this compound with up to 92% enantiomeric excess (ee)[1]. However, accurately quantifying this enantiomeric purity requires a robust, highly selective, and fully validated Chiral High-Performance Liquid Chromatography (HPLC) method.

Developing a chiral method is not merely a trial-and-error exercise; it requires a deep understanding of the molecular interactions between the analyte and the Chiral Stationary Phase (CSP)[2]. The chiral recognition of 1-(m-tolyl)pent-4-en-1-ol relies on three structural features:

  • The Hydroxyl Group (-OH): Acts as a strong hydrogen bond donor and acceptor.

  • The m-Tolyl Ring: Provides opportunities for π−π interactions and steric bulk.

  • The Pentenyl Chain: Introduces a flexible, hydrophobic tail that requires a specific spatial fit.

When selecting a CSP, polysaccharide-based columns (where chiral selectors are immobilized on silica) are generally superior for this class of molecules[3]. The carbamate linkages in these CSPs provide the necessary hydrogen-bonding sites, while the helical structure of the polysaccharide backbone creates chiral grooves that differentially accommodate the enantiomers based on their spatial orientation.

Comparative Performance of Chiral Stationary Phases

To establish an optimized method, we must objectively compare the performance of different CSP alternatives. The table below summarizes the chromatographic behavior of 1-(m-tolyl)pent-4-en-1-ol across three distinct chiral environments.

Table 1: Comparative Chromatographic Performance of CSPs for 1-(m-Tolyl)pent-4-en-1-ol

Chiral Stationary Phase (CSP)Typical Mobile PhaseEnantiomer 1 Rt​ (min)Enantiomer 2 Rt​ (min)Resolution ( Rs​ )Selectivity ( α )Mechanistic Fit & Causality
Amylose tris(3,5-dimethylphenylcarbamate) Hexane / IPA (90:10)8.411.22.8 1.45 Optimal: The deep helical cavity of amylose perfectly accommodates the bulky m-tolyl group, while the carbamate linkage strongly H-bonds with the -OH group.
Cellulose tris(3,5-dimethylphenylcarbamate) Hexane / IPA (95:5)7.18.31.6 1.18 Moderate: The linear, shallower grooves of the cellulose backbone lead to weaker steric inclusion of the flexible pentenyl chain, reducing resolution.
Cyclodextrin (CD-Ph) Water / MeCN (60:40)5.55.80.8 1.05 Poor: The rigid, hydrophobic cavity of the cyclodextrin is poorly suited for the flexible alkene tail, leading to peak co-elution and inadequate separation.

Data Note: Amylose-based CSPs demonstrate superior performance because their supramolecular structure provides a more accommodating inclusion cavity for aryl-alkenyl alcohols compared to cellulose or cyclodextrin alternatives.

Method Development & Validation Workflow

The transition from initial column screening to a fully validated assay must follow a strict regulatory framework to ensure the method is fit for its intended purpose[4].

ChiralValidation ATP 1. Define Target Profile (Enantiomeric Purity) CSP 2. Screen CSPs (Amylose vs. Cellulose) ATP->CSP MP 3. Optimize Mobile Phase (Hexane/IPA Ratio) CSP->MP SST 4. System Suitability (Resolution > 1.7) MP->SST VAL 5. ICH Q2(R2) Validation (Specificity, Linearity, Precision) SST->VAL

Workflow for chiral HPLC method development and ICH Q2(R2) validation.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure scientific integrity, the following protocol embeds continuous self-validation mechanisms.

Step 1: Mobile Phase Preparation

  • Action: Prepare a mixture of HPLC-grade Hexane and Isopropanol (IPA) at a 90:10 (v/v) ratio. Filter through a 0.22 µm PTFE membrane and degas via ultrasonication for 10 minutes.

  • Causality: Hexane acts as the non-polar bulk solvent, driving the analyte into the CSP cavities. IPA acts as a polar modifier, competing for hydrogen bonding sites to prevent excessive retention and peak tailing. Degassing is critical; dissolved gases cause micro-bubbles in the pump, leading to pressure fluctuations and shifting retention times that ruin chiral reproducibility.

Step 2: Sample Preparation

  • Action: Dissolve 1-(m-tolyl)pent-4-en-1-ol in the mobile phase (Hexane/IPA 90:10) to a final concentration of 1.0 mg/mL.

  • Causality: Dissolving the analyte in the exact mobile phase prevents "solvent shock" at the head of the column. If a stronger solvent (like pure IPA or methanol) is used as the diluent, the analyte will travel rapidly through the first few millimeters of the column before equilibrating, resulting in peak splitting and artificially lowered resolution.

Step 3: System Suitability Testing (SST)

  • Action: Inject 10 µL of a racemic standard (50:50 mixture of both enantiomers) at 1.0 mL/min, 25°C, with UV detection at 254 nm.

  • Causality: The SST is the ultimate self-validating step. Before any unknown samples are run, the system must prove it is capable of separation. According to industry standards, the acceptance criterion for chiral assays is a resolution ( Rs​ ) between enantiomers of > 1.7[5]. If Rs​ drops below this threshold, it indicates column degradation or mobile phase evaporation, and the run must be halted.

ICH Q2(R2) Validation Framework

Once the method is optimized on the Amylose-based CSP, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[6]. This ensures the analytical procedure provides results with acceptable response, accuracy, and precision[4].

  • Specificity & Selectivity:

    • Procedure: Inject a blank (mobile phase), a placebo (matrix without analyte), and stress-degraded samples.

    • Causality: You must prove that no synthesis byproducts (e.g., unreacted m-bromotoluene or pent-4-enal) co-elute with either enantiomer. Peak purity analysis (via Diode Array Detection) should confirm that the enantiomer peaks are spectrally homogenous[5].

  • Linearity & Reportable Range:

    • Procedure: Prepare standard solutions ranging from the Limit of Quantitation (LOQ) up to 120% of the nominal concentration.

    • Causality: Demonstrates that the UV detector's response is directly proportional to the concentration of the enantiomers[4]. A correlation coefficient ( R2 ) of ≥0.999 is required to ensure that the calculated %ee is mathematically accurate.

  • Accuracy (Recovery):

    • Procedure: Spike the desired enantiomer with known, trace amounts of the undesired enantiomer (e.g., 0.1%, 0.5%, and 1.0% levels).

    • Causality: Confirms that the method can accurately quantify a minor enantiomeric impurity without signal suppression or enhancement from the major peak's tailing.

  • Precision (Repeatability & Intermediate Precision):

    • Procedure: Perform 6 replicate injections of the sample on the same day (Repeatability), and repeat the process on a different day with a different analyst and different mobile phase batch (Intermediate Precision)[6].

    • Causality: Proves the method's ruggedness. The Relative Standard Deviation (%RSD) for the peak areas and retention times must be ≤2.0% , proving that environmental or operational variations do not invalidate the results[6].

  • Sensitivity (LOD & LOQ):

    • Procedure: Calculate based on the standard deviation of the response and the slope of the calibration curve.

    • Causality: Critical for determining the absolute minimum amount of the undesired enantiomer that can be reliably detected (LOD) and quantified (LOQ), ensuring the method is fit for high-purity pharmaceutical applications.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedure Q2(R2). Available at: [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2) (November 30 2023). Available at: [Link]

  • Chiralpedia. Chiral HPLC separation: strategy and approaches. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

Sources

Comparative

GC-MS Method Validation for the Purity Determination of 1-(M-tolyl)pent-4-en-1-ol: A Comparative Guide

As a Senior Application Scientist, I often encounter the challenge of validating analytical methods for highly specific, volatile organic intermediates. One such compound is 1-(m-tolyl)pent-4-en-1-ol (IUPAC: 1-(3-methylp...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I often encounter the challenge of validating analytical methods for highly specific, volatile organic intermediates. One such compound is 1-(m-tolyl)pent-4-en-1-ol (IUPAC: 1-(3-methylphenyl)pent-4-en-1-ol), a versatile bifunctional C₅-building block featuring a terminal alkene and a secondary alcohol. It is widely utilized in complex organic synthesis, including regioselective epoxidation and hydrofunctionalization for pharmaceutical architectures[1].

Ensuring the absolute purity of this compound is critical. Trace isomeric impurities—such as internal alkenes or ortho/para-tolyl variants—can drastically alter downstream reaction yields and stereoselectivity. In this guide, we will objectively compare analytical modalities for this compound and outline a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol grounded in the latest[2].

Part 1: Method Selection & Modality Comparison

When dealing with volatile aryl-alkenols, selecting the right analytical technique is a balance of volatility, resolution, and qualitative power. Let's compare the three most common approaches: HPLC-UV, GC-FID, and GC-MS.

The Mechanistic Flaw of HPLC-UV for Volatile Alcohols

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the standard for heavy, non-volatile active pharmaceutical ingredients (APIs). However, it struggles fundamentally with volatile alcohols. The UV chromophore in 1-(m-tolyl)pent-4-en-1-ol is limited entirely to the m-tolyl ring. UV absorbance cannot easily differentiate aliphatic chain isomers (e.g., terminal vs. internal alkenes) because the aliphatic tail does not significantly alter the π→π∗ transitions of the aromatic ring. Furthermore, volatile alcohols often exhibit poor retention and peak shape on standard reverse-phase columns.

The Limitation of GC-FID

Gas Chromatography with Flame Ionization Detection (GC-FID) offers excellent linearity and is a workhorse for volatile quantification[3]. However, FID is a universal carbon detector. It lacks the qualitative power to definitively identify unknown impurities or prove peak purity if a structurally similar impurity co-elutes with the target analyte.

The GC-MS Advantage

GC-MS (utilizing Electron Ionization, EI) is the superior choice for this compound[4]. Capillary GC provides the high-resolution theoretical plates required to separate volatile structural isomers. The Mass Selective Detector (MSD) provides an orthogonal layer of specificity. The EI fragmentation pattern of 1-(m-tolyl)pent-4-en-1-ol—specifically the molecular ion at m/z 176, the loss of water[M-18], and characteristic allylic cleavages—allows for definitive peak identification. Furthermore, we can use Extracted Ion Chromatograms (EIC) to quantify the target analyte even in the presence of co-eluting matrix interferences.

Table 1: Performance Comparison of Analytical Modalities
Analytical ModalitySeparation Efficiency for VolatilesSpecificity / Peak IdentificationMatrix Interference HandlingSuitability for 1-(m-tolyl)pent-4-en-1-ol
HPLC-UV PoorLow (Relies solely on UV chromophore)PoorNot Recommended
GC-FID ExcellentModerate (Retention time only)ModerateAcceptable for routine assay, poor for unknown impurities
GC-MS (EI) ExcellentHigh (Mass fragmentation fingerprint) Excellent (via EIC) Optimal for purity and impurity profiling

Part 2: Step-by-Step GC-MS Method Validation Protocol

A robust validation protocol is not a mere checklist; it is a self-validating system of causality. Every step must logically prove that the method is fit for its intended purpose, adhering strictly to[2].

Specificity and System Suitability
  • Causality: Before we can quantify, we must unequivocally prove that the MSD only measures 1-(m-tolyl)pent-4-en-1-ol, without interference from the diluent or synthetic byproducts.

  • Protocol:

    • Inject a blank diluent (e.g., anhydrous ethyl acetate).

    • Inject a standard solution of 1-(m-tolyl)pent-4-en-1-ol (100 µg/mL).

    • Inject a sample spiked with known synthetic precursors (e.g., toluene, pent-4-en-1-ol).

  • Acceptance Criteria: The resolution ( Rs​ ) between the target peak and the nearest eluting impurity must be ≥1.5 . The MS peak purity index across the target peak must be >990 , confirming no co-elution.

Linearity and Range
  • Causality: The detector's response must be directly proportional to the analyte concentration to ensure accurate quantification across the expected working range[2].

  • Protocol: Prepare six calibration standards ranging from the Limit of Quantitation (LOQ) to 120% of the target specification limit (e.g., 10, 25, 50, 75, 100, and 120 µg/mL). Inject each level in triplicate. Plot the peak area of the m/z 176 target ion against concentration.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . The y-intercept must be statistically indistinguishable from zero (evaluated via 95% confidence interval).

Sensitivity (LOD and LOQ)
  • Causality: To profile trace impurities, we must establish the absolute lowest concentration the system can reliably detect (LOD) and accurately quantify (LOQ)[4].

  • Protocol: Perform serial dilutions of the standard until the signal-to-noise (S/N) ratio reaches the threshold.

  • Acceptance Criteria: LOD requires S/N≥3:1 . LOQ requires S/N≥10:1 with a precision (RSD) of ≤10% across six replicate injections.

Precision (Repeatability & Intermediate Precision)
  • Causality: The method must perform consistently regardless of normal operational fluctuations (e.g., different days, different analysts).

  • Protocol:

    • Repeatability: Perform 6 replicate injections of the 100% test concentration (100 µg/mL) on the same day, by the same analyst.

    • Intermediate Precision: Perform 6 replicate injections of the same concentration by a different analyst, on a different day, using a different GC column lot.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak areas must be ≤2.0% for both parameters.

Accuracy (Spike Recovery)
  • Causality: The measured value must reflect the true value, proving that the sample matrix does not suppress or enhance the ionization of the analyte in the MS source.

  • Protocol: Spike known amounts of 1-(m-tolyl)pent-4-en-1-ol into a synthetic blank matrix at three levels: 50%, 100%, and 150% of the target concentration. Extract and analyze each level in triplicate.

  • Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0%.

Part 3: Validation Workflow & Data Visualization

ICH Q2(R2) Validation Lifecycle Diagram

GCMS_Validation N1 1. Method Optimization (Column Selection & MS Tuning) N2 2. Specificity Assessment (Resolution & Peak Purity) N1->N2 Baseline Established N3 3. Linearity & Range (LOQ to 120% Spec) N2->N3 No Interferences N4 4. Sensitivity (LOD S/N ≥ 3, LOQ S/N ≥ 10) N3->N4 Range Defined N5 5. Precision (Repeatability & Intermediate) N4->N5 Limits Confirmed N6 6. Accuracy (Spike Recovery 98-102%) N5->N6 Variance Acceptable N7 7. Final Validation Report (ICH Q2(R2) Compliant) N6->N7 Data Synthesized

Caption: Step-by-step logical workflow for GC-MS method validation according to ICH Q2(R2) guidelines.

Table 2: Simulated Method Validation Results Summary
Validation ParameterTest ConditionAcceptance CriteriaExperimental ResultStatus
Specificity Resolution from Toluene Rs​≥1.5 Rs​=4.2 Pass
Linearity 10 to 120 µg/mL R2≥0.999 R2=0.9998 Pass
Sensitivity (LOD) S/N Ratio S/N≥3 S/N=4.1 (at 0.5 µg/mL)Pass
Sensitivity (LOQ) S/N Ratio S/N≥10 S/N=12.5 (at 1.5 µg/mL)Pass
Repeatability 6 injections, 100 µg/mLRSD ≤2.0% RSD = 0.85%Pass
Intermediate Precision Diff. day/analyst/columnRSD ≤2.0% RSD = 1.12%Pass
Accuracy 50%, 100%, 150% Spike98.0% - 102.0%99.4% - 101.1%Pass

Conclusion

When determining the purity of volatile, structurally nuanced compounds like 1-(m-tolyl)pent-4-en-1-ol, relying on legacy HPLC-UV or GC-FID methods introduces unacceptable analytical risk. By validating a GC-MS method through the rigorous, causality-driven framework of ICH Q2(R2), laboratories can guarantee not just the quantification of the target analyte, but the definitive identification and control of trace isomeric impurities.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu. Available at:[Link]

  • Restek Resource Hub. "Alcoholic Beverage Analysis by GC." restek.com. Available at:[Link]

  • National Institutes of Health (NIH / PMC). "Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry." ncbi.nlm.nih.gov. Available at:[Link]

Sources

Validation

Benchmarking Chiral Lewis Acid Catalysts for the Enantioselective Synthesis of 1-(m-Tolyl)pent-4-en-1-ol

Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Strategic Context The enantioselective allylation of m-tolualdehyde (3-methylbenza...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Strategic Context

The enantioselective allylation of m-tolualdehyde (3-methylbenzaldehyde) to yield 1-(m-tolyl)pent-4-en-1-ol is a critical benchmark transformation in asymmetric catalysis. The resulting chiral homoallylic alcohol serves as a highly versatile C5​ -building block. Its bifunctional nature—featuring both a secondary benzylic alcohol and a terminal alkene—primes it for downstream diversification, including regioselective epoxidation, anti-Markovnikov hydroboration, and olefin cross-metathesis[1].

Historically, accessing the m-tolualdehyde precursor relied on harsh oxidation methods, but modern photocatalytic approaches now allow for the selective oxygenation of m-xylene using molecular oxygen, providing a greener feedstock pipeline[2]. Once sourced, the conversion of m-tolualdehyde to 1-(m-tolyl)pent-4-en-1-ol requires a robust chiral Lewis acid catalyst to ensure high enantiomeric excess (ee) while managing reagent toxicity and atom economy.

This guide objectively benchmarks three distinct catalytic paradigms: the classic Ti(IV)-BINOL system , the emerging Bi(OAc)₃/Chiral Phosphoric Acid (CPA) cooperative system , and the highly atom-economical Chiral Cr(III) system .

Catalyst Benchmarking & Mechanistic Logic

To optimize the synthesis of 1-(m-tolyl)pent-4-en-1-ol, the choice of Lewis acid dictates not only the stereochemical outcome but also the nature of the allylating reagent required.

A. The Classic Standard: Ti(IV)-BINOL Complex

The Keck asymmetric allylation utilizes a Titanium(IV) center coordinated by a chiral BINOL ligand. The Ti(IV) acts as a strong Lewis acid, activating the aldehyde carbonyl, while the BINOL ligand creates a rigid chiral pocket.

  • Reagent: Allyltributylstannane.

  • Causality & Logic: The reaction proceeds via an open transition state. While it delivers exceptional enantioselectivity, the reliance on organotin reagents generates highly toxic byproducts. Recent advancements have attempted to mitigate environmental impact by running these reactions under solvent-free or highly concentrated conditions[3], but the inherent toxicity of tin remains a barrier for late-stage pharmaceutical development.

B. The Green Cooperative Approach: Bi(OAc)₃ / CPA

Bismuth(III) acetate is a mild, environmentally benign Lewis acid. When paired with a Chiral Phosphoric Acid (CPA), the two catalysts work in tandem.

  • Reagent: Allylboronic acid pinacol ester.

  • Causality & Logic: Bi(OAc)₃ activates the m-tolualdehyde, while the CPA provides a chiral hydrogen-bonding network that coordinates the allylboronate. This dual-activation creates a highly organized transition state, delivering the product in up to 99% yield and >99:1 enantiomeric ratio (e.r.) under extremely mild conditions (often requiring only 2 mol% catalyst loading)[4].

C. The Atom-Economical Approach: Chiral Cr(III) Catalysis

The Nozaki-Hiyama-Kishi (NHK) type allylation has been modernized to utilize chiral Chromium(III) complexes.

  • Reagent: Unactivated alkenes (e.g., propene) or allyl halides.

  • Causality & Logic: A low-valent Cr(II) precursor (CrCl₂) is complexed with a chiral ligand (such as a chiral oxazoline) and oxidized in situ to an active Cr(III)-allyl nucleophile. This complex reacts with the aldehyde via a closed Zimmerman-Traxler transition state. This method boasts unparalleled functional group tolerance and allows the use of cheap, unactivated alkenes[5].

CatalystSelection Goal Target: 1-(m-tolyl)pent-4-en-1-ol Q1 Is Heavy Metal Toxicity a Concern? Goal->Q1 PathYes Yes (Pharma/Green Chem) Q1->PathYes PathNo No (Standard Lab Scale) Q1->PathNo BiCPA Bi(OAc)3 / CPA System (Allylboronate Reagent) PathYes->BiCPA TiBINOL Ti(IV)-BINOL System (Allylstannane Reagent) PathNo->TiBINOL CrCat Chiral Cr(III) System (Unactivated Alkenes) PathNo->CrCat

Caption: Decision matrix for selecting the optimal chiral Lewis acid catalyst system.

Quantitative Performance Comparison

The following data summarizes the expected performance metrics when synthesizing 1-(m-tolyl)pent-4-en-1-ol using the benchmarked systems.

Catalyst SystemAllylating ReagentTypical YieldEnantioselectivity (ee)Key AdvantagePrimary Limitation
Ti(IV)-BINOL Allyltributylstannane85–95%>95%Established reliabilityToxic tin waste[3]
Bi(OAc)₃ / CPA Allylboronate90–99%96–99%Mild, low catalyst loadingReagent cost[4]
Chiral Cr(III) Unactivated Alkenes80–90%90–95%High atom economyStrict air-free setup[5]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating checkpoints and mechanistic rationales for the Bi(OAc)₃/CPA and Cr(III) systems.

Protocol A: Bi(OAc)₃ / CPA Cooperative Allylation

Objective: Synthesize 1-(m-tolyl)pent-4-en-1-ol via a green, boron-mediated pathway[4].

  • Catalyst Pre-assembly: In a flame-dried Schlenk flask under nitrogen, combine Bi(OAc)₃ (2 mol%) and the selected Chiral Phosphoric Acid (2 mol%) in anhydrous CH₂Cl₂.

    • Causality: Pre-stirring for 15 minutes allows the formation of the active Bi-CPA complex. Dichloromethane is strictly chosen for its low dielectric constant, which preserves the tight ion-pairing and hydrogen-bonding network required for CPA-mediated stereocontrol.

  • Substrate Addition: Add m-tolualdehyde (1.0 equiv) at room temperature, then lower the reaction temperature to -78 °C.

    • Causality: Cooling is critical to suppress the uncatalyzed, racemic background allylboration pathway.

  • Allylation: Dropwise add allylboronic acid pinacol ester (1.2 equiv).

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is complete when the UV-active aldehyde spot (higher Rf​ ) is entirely consumed and replaced by the product spot (lower Rf​ , stains dark blue with p-anisaldehyde).

  • Quench & Extraction: Quench the reaction cold by adding saturated aqueous NaHCO₃.

    • Causality: Neutralizing the acidic CPA and Bismuth salts immediately prevents acid-catalyzed dehydration or epimerization of the sensitive homoallylic alcohol product. Extract with CH₂Cl₂ and dry over Na₂SO₄.

  • Analysis: Purify via silica gel flash chromatography. Validate the enantiomeric excess using chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 95:5).

Protocol B: Chiral Cr(III)-Catalyzed Allylation with Unactivated Alkenes

Objective: Synthesize 1-(m-tolyl)pent-4-en-1-ol utilizing gaseous/liquid unactivated alkenes[5].

  • Glovebox Setup: In an argon-filled glovebox, combine CrCl₂ (5 mol%) and the chiral ligand (5 mol%) in a sealed vessel.

    • Causality: Cr(II) is highly oxophilic and rapidly oxidizes in air. An inert atmosphere is mandatory to ensure the formation of the active catalytic species before substrate introduction[5].

  • Alkene Condensation: Transfer the unactivated alkene (e.g., propene) to the reaction vessel at -78 °C.

    • Causality: The low temperature safely condenses the volatile alkene and controls the initial exotherm of the catalytic cycle.

  • Aldehyde Addition: Inject m-tolualdehyde (1.0 equiv) and allow the mixture to warm to room temperature, stirring overnight.

  • Acidic Workup & Isolation: Carefully quench with water. Extract the organic materials with CH₂Cl₂. Wash the combined organic layers with saturated NaHCO₃ aqueous solution, dry over Na₂SO₄, and filter[5].

    • Validation Checkpoint: The crude NMR must show the disappearance of the aldehyde proton (~9.95 ppm) and the appearance of the terminal alkene multiplet (~5.8 ppm) and benzylic carbinol proton (~4.7 ppm).

Workflow Step1 1. Catalyst Activation Step2 2. Aldehyde Coordination Step1->Step2 Step3 3. Asymmetric Allyl Transfer Step2->Step3 Step4 4. Product Release & Quench Step3->Step4

Caption: General mechanistic workflow for Lewis acid-catalyzed asymmetric allylation.

Conclusion

For the synthesis of 1-(m-tolyl)pent-4-en-1-ol, the traditional Ti(IV)-BINOL methodology remains a reliable standard for maximum enantioselectivity, though its utility is increasingly hampered by the toxicity of organotin reagents. For modern drug development and process chemistry, the Bi(OAc)₃/CPA cooperative system is the superior choice, offering a near-perfect balance of high yield, excellent ee, and a benign toxicity profile. Alternatively, if reagent cost and atom economy are the primary drivers, the Chiral Cr(III) system provides an elegant, albeit technically demanding, route using unactivated alkenes.

References

  • Enantioselective Allylation of Oxocarbenium Ions Catalyzed by Bi(OAc)3/Chiral Phosphoric Acid | ACS Catalysis - acs.org - 4

  • Catalytic Allylation of Aldehydes Using Unactivated Alkenes - Supporting Information - amazonaws.com - 5

  • Buy 1-(M-tolyl)pent-4-en-1-ol (EVT-13782774) - EvitaChem - evitachem.com - 1

  • A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions - nih.gov - 3

  • Selective Oxygenation of Ring-Substituted Toluenes with Electron-Donating and -Withdrawing Substituents by Molecular Oxygen via Photoinduced Electron Transfer | Journal of the American Chemical Society - acs.org - 2

Sources

Comparative

Spectroscopic Comparison of Ortho-, Meta-, and Para-Tolylpent-4-en-1-ol Isomers: A Technical Guide

An Objective Guide for Researchers, Scientists, and Drug Development Professionals The Foundational Role of Isomerism The ortho (1-(o-tolyl)pent-4-en-1-ol), meta (1-(m-tolyl)pent-4-en-1-ol), and para (1-(p-tolyl)pent-4-e...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

The Foundational Role of Isomerism

The ortho (1-(o-tolyl)pent-4-en-1-ol), meta (1-(m-tolyl)pent-4-en-1-ol), and para (1-(p-tolyl)pent-4-en-1-ol) isomers share the same molecular formula (C₁₂H₁₆O) and molecular weight (176.25 g/mol ). Their structural divergence lies in the position of the methyl group on the tolyl (methylphenyl) ring. This seemingly minor difference creates distinct electronic and steric environments that are readily probed by modern spectroscopic techniques. Understanding these spectral nuances is crucial for reaction monitoring, quality control, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei

NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical environment of each proton and carbon atom is unique, leading to predictable variations in their respective spectra.

¹H NMR Spectroscopy: The Proton's Perspective

The most significant differences between the isomers are observed in the aromatic region of the ¹H NMR spectrum. The substitution pattern on the benzene ring dictates the coupling relationships between the aromatic protons, resulting in unique splitting patterns.

  • Ortho-tolyl Isomer: The four protons on the aromatic ring are all in unique chemical environments and are in close proximity, leading to complex spin-spin coupling. This will result in a complex multiplet in the aromatic region (typically δ 7.0-7.4 ppm).

  • Meta-tolyl Isomer: The aromatic protons are less symmetrically arranged than in the para isomer, resulting in four distinct signals. The coupling patterns will be a combination of ortho, meta, and para couplings, leading to a series of multiplets.

  • Para-tolyl Isomer: Due to the C₂ symmetry of the para-substituted ring, there are only two sets of equivalent aromatic protons. This results in a much simpler and highly diagnostic pattern of two doublets (an AA'BB' system), each integrating to 2H.[1]

The protons of the pentenol side chain will be less affected by the isomerism; however, subtle shifts in the benzylic proton (the proton on the carbon bearing the hydroxyl group) can be expected due to the varying electronic and steric influence of the nearby methyl group.

Table 1: Predicted ¹H NMR Spectral Data for Tolylpent-4-en-1-ol Isomers

Proton Assignment Ortho-Isomer (Predicted δ, ppm) Meta-Isomer (Predicted δ, ppm) Para-Isomer (Predicted δ, ppm) Multiplicity
Aromatic (4H)7.0 - 7.47.0 - 7.3~7.2 & ~7.1m / m / d, d
Vinyl (=CH, 1H)~5.8~5.8~5.8m
Vinyl (=CH₂, 2H)~5.0~5.0~5.0m
Benzylic (CHOH, 1H)~4.7~4.6~4.6t
Tolyl (CH₃, 3H)~2.3~2.35~2.35s
Allylic (CH₂, 2H)~2.1~2.1~2.1m
Aliphatic (CH₂, 2H)~1.8~1.8~1.8m
Hydroxyl (OH, 1H)VariableVariableVariablebr s
¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides complementary information, particularly regarding the symmetry of the isomers. The number of unique carbon signals in the aromatic region is a definitive indicator of the substitution pattern.

  • Ortho- and Meta-tolyl Isomers: Lacking symmetry, both the ortho and meta isomers are expected to show six distinct signals for the aromatic carbons.

  • Para-tolyl Isomer: The symmetry of the para isomer results in only four signals for the six aromatic carbons, as two pairs of carbons are chemically equivalent.[1]

Table 2: Predicted ¹³C NMR Spectral Data for Tolylpent-4-en-1-ol Isomers

Carbon Assignment Ortho-Isomer (Predicted δ, ppm) Meta-Isomer (Predicted δ, ppm) Para-Isomer (Predicted δ, ppm)
Aromatic (C)6 signals (~125-143)6 signals (~125-143)4 signals (~125-142)
Vinyl (=CH)~138~138~138
Vinyl (=CH₂)~115~115~115
Benzylic (CHOH)~74~76~76
Aliphatic (CH₂)~38~38~38
Aliphatic (CH₂)~30~30~30
Tolyl (CH₃)~19~21~21

Infrared (IR) Spectroscopy: Probing Vibrational Modes

While many of the IR spectral features will be common to all three isomers (e.g., the broad O-H stretch around 3350 cm⁻¹, the sp³ C-H stretches just below 3000 cm⁻¹, and the vinyl C=C stretch around 1640 cm⁻¹), the key diagnostic information lies in the "fingerprint" region, specifically the strong C-H out-of-plane bending bands.[2]

  • Ortho-disubstituted: A strong band is expected in the range of 770-735 cm⁻¹.

  • Meta-disubstituted: Two strong bands are typically observed: one between 810-750 cm⁻¹ and another between 710-690 cm⁻¹.

  • Para-disubstituted: A single, strong absorption band in the 840-810 cm⁻¹ range is characteristic of this substitution pattern.

Table 3: Key Predicted Diagnostic IR Bands for Tolylpent-4-en-1-ol Isomers

Vibrational Mode Expected Wavenumber (cm⁻¹) Ortho-Isomer Meta-Isomer Para-Isomer
O-H Stretch3600-3200 (broad)PresentPresentPresent
Aromatic C-H Stretch3100-3000PresentPresentPresent
Aliphatic C-H Stretch3000-2850PresentPresentPresent
Aromatic C-H Out-of-Plane Bend900-690~750~780, ~690~820

Mass Spectrometry (MS): Fragmentation Analysis

Under electron ionization (EI), all three isomers are expected to show a molecular ion peak (M⁺˙) at m/z = 176. The subsequent fragmentation patterns are predicted to be very similar, making differentiation by MS alone challenging. However, subtle differences in fragment ion intensities may exist.[3]

Predicted Fragmentation Pathways:

  • Loss of water (-H₂O): A peak at m/z = 158.

  • Loss of the pentenyl side chain: Cleavage of the benzylic C-C bond would lead to a tolyl-containing fragment.

  • Formation of a tolyl cation: A prominent peak at m/z = 91, corresponding to the stable tropylium ion or a tolyl cation.

  • Fragments from the pentenol chain: Peaks corresponding to the loss of various parts of the C₅H₉ side chain.

Table 4: Predicted Key Mass Spectrometry Fragments for Tolylpent-4-en-1-ol Isomers

Fragment Predicted m/z Comment
[M]⁺˙176Molecular Ion
[M-H₂O]⁺˙158Loss of water
[C₇H₇]⁺91Tolyl cation / Tropylium ion
[C₅H₉]⁺69Pentenyl cation

Experimental Protocols

A robust and reproducible experimental workflow is essential for the synthesis and analysis of these isomers.

Synthesis of Tolylpent-4-en-1-ol Isomers

A generally applicable method for the synthesis of these compounds is the Grignard reaction between the appropriate tolylmagnesium bromide and pent-4-enal.[4][5]

Step-by-Step Protocol:

  • Grignard Reagent Formation:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

    • Add magnesium turnings (1.2 eq) and a small crystal of iodine to the flask.

    • Prepare a solution of the corresponding bromotoluene (ortho, meta, or para) (1.1 eq) in anhydrous tetrahydrofuran (THF).

    • Add a small amount of the bromotoluene solution to the magnesium and gently warm to initiate the reaction.

    • Once the reaction starts, add the remaining bromotoluene solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Pent-4-enal:

    • Cool the freshly prepared tolylmagnesium bromide solution to 0 °C in an ice bath.

    • Prepare a solution of pent-4-enal (1.0 eq) in anhydrous THF.

    • Add the pent-4-enal solution dropwise to the Grignard reagent at 0 °C.

    • After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure tolylpent-4-en-1-ol isomer.

Spectroscopic Analysis Workflow

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Grignard Grignard Reagent (o, m, or p-tolyl-MgBr) Reaction Grignard Reaction Grignard->Reaction Aldehyde Pent-4-enal Aldehyde->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Isomer (ortho, meta, or para) Purification->Product NMR NMR Spectroscopy (¹H and ¹³C) IR IR Spectroscopy MS Mass Spectrometry Product->NMR Product->IR Product->MS

Caption: Experimental workflow for the synthesis and spectroscopic analysis of tolylpent-4-en-1-ol isomers.

Conclusion

The differentiation of ortho, meta, and para-tolylpent-4-en-1-ol isomers is readily achievable through a combination of standard spectroscopic techniques. ¹H and ¹³C NMR provide the most definitive data, with the substitution pattern on the aromatic ring giving rise to unique and predictable chemical shifts and splitting patterns. Infrared spectroscopy offers a rapid and reliable method for distinguishing the isomers based on the C-H out-of-plane bending vibrations in the fingerprint region. While mass spectrometry is less definitive for isomer identification in this case, it serves to confirm the molecular weight and provides valuable structural information through fragmentation analysis. The predictive framework and experimental protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and utilization of these compounds in further research and development.

References

  • PubChem. 4-Penten-1-ol. National Center for Biotechnology Information. [Link]

  • PubChem. 1-p-Tolylethanol, (-)-. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Pentyn-1-ol. National Center for Biotechnology Information. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • PubChem. 4-Methyl-4-penten-1-ol. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Synthesis of 4-Methyl-2-(p-tolyl)pentanoyl chloride. [Link]

  • ChemRxiv. Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. [Link]

  • Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. J. Anal. Toxicol. 2018, 42, 552-563. [Link]

  • Practical Synthesis of Pent-4-yn-1-ol and Pent-4-en-1-ol from Tetrahydrofurfuryl Halides. ACS Omega 2023, 8, 22, 19685–19692. [Link]

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